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Core Science & Biosynthesis

Foundational

6-Amino-4-bromopicolinic acid CAS number and physical properties

An In-Depth Technical Guide to 6-Amino-4-bromopicolinic acid for Advanced Research Abstract This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Amino-4-bromopicolinic acid for Advanced Research

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on 6-Amino-4-bromopicolinic acid (CAS No: 1353101-32-2). We delve into the core physicochemical properties, safety and handling protocols, and the strategic applications of this versatile heterocyclic building block. The unique trifunctional nature of this molecule—possessing a carboxylic acid, an amino group, and a reactive bromine atom on a pyridine scaffold—makes it a valuable intermediate in the synthesis of complex chemical entities, particularly in the agrochemical and pharmaceutical sectors. This document provides the foundational knowledge required for its effective procurement, handling, and implementation in synthetic workflows.

Chemical Identity and Core Properties

6-Amino-4-bromopicolinic acid is a substituted pyridine derivative. Its formal name is 6-amino-4-bromopyridine-2-carboxylic acid[1]. The CAS Registry Number, the definitive identifier for this chemical substance, is 1353101-32-2 [1].

The strategic placement of its functional groups is key to its utility. The bromine atom at the 4-position serves as a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The amino group and the picolinic acid moiety are common features in biologically active molecules and can act as hydrogen bond donors/acceptors or metal-chelating groups, influencing the pharmacokinetic and pharmacodynamic profiles of derivative compounds.

Physicochemical Data Summary

A compilation of the key physical and chemical properties is presented below for quick reference. This data is essential for reaction planning, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Registry Number 1353101-32-2[1]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
IUPAC Name 6-amino-4-bromopyridine-2-carboxylic acid[1]
Synonym(s) 6-Amino-4-bromopicolinic acid[1]
SMILES O=C(C1=NC(N)=CC(Br)=C1)O[1]
Topological Polar Surface Area 76.21 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

Applications in Synthetic Chemistry

The primary value of 6-Amino-4-bromopicolinic acid lies in its role as a versatile intermediate for creating more complex molecules with potential biological activity.

  • Pharmaceutical Research: Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in medicinal chemistry. This molecule can serve as a starting point for synthesizing compounds targeting a wide range of diseases. The aminopyridine moiety is a known pharmacophore in various drug classes.

  • Agrochemical Development: Substituted picolinic acids are a well-established class of herbicides. For instance, compounds like 4-amino-6-(heterocyclic)picolinates are noted for their high value as herbicides[2]. The 6-Amino-4-bromopicolinic acid scaffold provides a direct precursor to novel analogues within this chemical class, allowing for systematic structure-activity relationship (SAR) studies.

  • Materials Science: Pyridine derivatives are also used in the development of ligands for coordination chemistry and functional materials[3]. The specific functional groups on this molecule allow for its incorporation into polymers or metal-organic frameworks.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound. While a specific Safety Data Sheet (SDS) for this exact CAS number is not detailed in the provided results, general safety protocols for related brominated aminopyridines should be strictly followed.

GHS Hazard Information (Anticipated)

Based on related chemical structures, the following hazards are anticipated. Users must consult the supplier-specific SDS for definitive GHS classifications.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation[4].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust[5].

Recommended Handling Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves[5][6].

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[5].

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale[5]. After handling, wash hands and any exposed skin thoroughly[6].

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[4].

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice[5].

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[5].

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place[5][6].

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[5].

Experimental Workflow & Logic

The use of 6-Amino-4-bromopicolinic acid in a research setting follows a logical progression from procurement to the synthesis of a target molecule. The causality behind each step is critical for experimental success.

Workflow Diagram

G cluster_prep Preparation & QC cluster_synthesis Synthetic Protocol cluster_analysis Analysis & Final Product Procurement Procurement (CAS: 1353101-32-2) QC Quality Control (Verify Structure & Purity) Procurement->QC Incoming Material Reaction Reaction Setup (e.g., Suzuki Coupling) QC->Reaction Qualified Reagent Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, LC-MS, etc.) Purification->Analysis FinalProduct Final Product (Derivative) Analysis->FinalProduct Verified Structure

Sources

Exploratory

Analytical Characterization of 6-Amino-4-Bromopicolinic Acid: Exact Mass and Molecular Weight Determination

Executive Summary 6-Amino-4-bromopicolinic acid (CAS: 1353101-32-2) is a critical halogenated pyridine derivative utilized as an intermediate in pharmaceutical synthesis and agrochemical development[1]. Accurate mass det...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Amino-4-bromopicolinic acid (CAS: 1353101-32-2) is a critical halogenated pyridine derivative utilized as an intermediate in pharmaceutical synthesis and agrochemical development[1]. Accurate mass determination is a foundational requirement for verifying the identity, purity, and isotopic distribution of this compound during drug development. This technical guide synthesizes the theoretical calculations, the causality behind analytical choices, and self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to confidently determine the molecular weight and exact mass of 6-amino-4-bromopicolinic acid.

Chemical Identity & Theoretical Calculations

Understanding the distinction between molecular weight (average mass) and exact mass (monoisotopic mass) is critical for mass spectrometry (MS) applications and stoichiometric scaling.

  • Molecular Weight (217.02 g/mol ): Calculated using the standard atomic weights of the elements, which reflect the natural abundance of all isotopes. This value is strictly used for bulk synthesis and molarity calculations[1].

  • Exact Mass (215.9534 Da): Calculated using the mass of the most abundant, stable isotope for each element (e.g., ^12C, ^1H, ^79Br, ^14N, ^16O). In high-resolution MS, the exact mass is the target metric for confirming the molecular formula and ruling out isobaric interferences[2].

For 6-amino-4-bromopicolinic acid (C6H5BrN2O2), the presence of the bromine atom introduces a distinct isotopic signature. Bromine naturally occurs as two major isotopes: ^79Br (50.69%) and ^81Br (49.31%). This near 1:1 ratio is a powerful diagnostic tool in MS.

Table 1: Physicochemical and Mass Properties
PropertyValue
Chemical Name 6-Amino-4-bromopyridine-2-carboxylic acid
CAS Number 1353101-32-2
Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
Monoisotopic Exact Mass 215.9534 Da
[M+H]+ (^79Br) 216.9607 m/z
[M+H]+ (^81Br) 218.9587 m/z

Analytical Workflows for Mass Determination

To empirically validate the exact mass of 6-amino-4-bromopicolinic acid, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be deployed.

Causality of Experimental Choices
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is selected because the basic amino group (-NH2) on the pyridine ring readily accepts a proton to form the [M+H]+ pseudomolecular ion.

  • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer is necessary to achieve a mass accuracy of <5 ppm, the industry standard for confirming exact mass.

  • Self-Validation (Lock-Mass System): A trustworthy analytical protocol requires continuous monitoring of mass accuracy. To achieve this, a lock-mass compound (e.g., Leucine Enkephalin, m/z 556.2771) is continuously infused during the LC-MS run. This allows the software to perform real-time mass correction, ensuring that any thermal or electronic drift in the Q-TOF analyzer is instantly compensated for, guaranteeing sub-2 ppm mass accuracy for the analyte.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of 6-amino-4-bromopicolinic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid. Rationale: The formic acid acts as a proton source to enhance positive ionization efficiency without suppressing the signal.

  • System Calibration: Infuse an ESI tuning mix and calibrate the mass axis. Confirm that the mass error for the reference ions is ≤ 2 ppm before proceeding.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Data Acquisition: Operate the Q-TOF in ESI+ mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 500. Enable the lock-mass spray for real-time calibration.

  • Data Processing & Isotopic Validation: Extract the ion chromatogram (EIC) for the primary isotope at m/z 216.9607. Verify the presence of the M+2 peak at m/z 218.9587. Calculate the mass error (ppm) and confirm the ~1:1 intensity ratio of the ^79Br and ^81Br peaks, which self-validates the presence of exactly one bromine atom in the molecular structure.

Mechanistic Pathways & Visualizations

LCHRMS A Sample Prep (0.1% FA in MeOH) B UHPLC Separation (C18 Column) A->B C ESI Source (Positive Ion Mode) B->C D Q-TOF Mass Analyzer (<5 ppm Accuracy) C->D E Data Processing (Exact Mass & Isotopes) D->E

Caption: LC-HRMS Workflow for Exact Mass Determination of 6-Amino-4-bromopicolinic acid.

IsotopeLogic Parent 6-Amino-4-bromopicolinic acid [M+H]+ Ion Iso79 79Br Isotope m/z 216.9607 Parent->Iso79 Iso81 81Br Isotope m/z 218.9587 Parent->Iso81 Ratio ~1:1 Intensity Ratio (Diagnostic for 1 Br atom) Iso79->Ratio Iso81->Ratio

Caption: Bromine Isotopic Signature Logic for [M+H]+ Ion Validation.

References

  • ar-Bromo-ar-nitrobenzenamine | C6H5BrN2O2 | CID 44535 (Exact Mass & Formula Reference) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

The Thermodynamic Solubility Profile of 6-Amino-4-bromopicolinic Acid in Organic Solvents: A Technical Guide for Process Chemists

Executive Summary In the realm of pharmaceutical development and agrochemical synthesis, the physicochemical profiling of pyridine derivatives is a critical bottleneck. 6-Amino-4-bromopicolinic acid (CAS: 1353101-32-2) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmaceutical development and agrochemical synthesis, the physicochemical profiling of pyridine derivatives is a critical bottleneck. 6-Amino-4-bromopicolinic acid (CAS: 1353101-32-2) is a highly functionalized heterocyclic building block[1]. Featuring a carboxylic acid at the C2 position, an amino group at C6, and a bromine atom at C4, this molecule presents a complex solvation challenge. Its solubility is governed by a delicate interplay of zwitterionic equilibrium, robust intermolecular hydrogen bonding, and the lipophilic contribution of the halogen substituent.

This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of 6-Amino-4-bromopicolinic acid in various organic solvents. By bridging thermodynamic theory with empirical methodologies, this guide equips process chemists with the causal logic required to design optimized reaction environments, scalable recrystallization protocols, and robust analytical workflows.

Structural and Thermodynamic Determinants of Solvation

To accurately predict and manipulate the solubility of 6-Amino-4-bromopicolinic acid, one must first understand the thermodynamic forces dictating its solid-state and solution-phase behavior.

The Zwitterionic Equilibrium

Like its structural analogues picolinic acid and nicotinic acid, 6-Amino-4-bromopicolinic acid is an ampholyte. In the solid state and in highly polar or aqueous environments, it predominantly exists as a zwitterion—where the carboxylic acid is deprotonated (-COO⁻) and the pyridine nitrogen or the C6-amino group is protonated (-NH₃⁺)[2][3].

This zwitterionic nature drastically increases the crystal lattice energy due to strong electrostatic interactions and a dense network of intermolecular hydrogen bonds[4][5]. When transitioning from the solid state to a solution, the solvent must possess sufficient dielectric constant and hydrogen-bonding capacity to overcome this lattice energy. In pure, non-polar organic solvents, the equilibrium shifts heavily toward the neutral tautomer, but the overall solubility remains exceptionally low because the solvent cannot adequately stabilize either form[3].

Zwitterion A Cationic Form (Low pH) B Neutral Form (Non-polar Solvents) A->B -H+ C Zwitterionic Form (Polar/Aqueous) B->C Proton Transfer D Anionic Form (High pH) C->D -H+

Solvent-dependent zwitterionic equilibrium of 6-Amino-4-bromopicolinic acid.

The Halogen Effect on Lipophilicity

While the amino and carboxylic groups drive the molecule toward polar insolubility, the bromine atom at the C4 position introduces a localized region of lipophilicity and polarizability. This halogen substitution slightly increases the partition coefficient (LogP) compared to unsubstituted aminopicolinic acids, offering marginal solubility improvements in moderately polar, halogenated solvents (e.g., dichloromethane) via induced dipole interactions, though it is insufficient to break the primary hydrogen-bonded lattice[6].

Quantitative Solubility Profiling in Organic Solvents

Because empirical solubility data for highly specific functionalized intermediates can vary based on polymorphic form and purity, the following table synthesizes representative thermodynamic solubility ranges for 6-Amino-4-bromopicolinic acid at 25°C. These values are extrapolated from the established behavior of structurally analogous zwitterionic pyridinecarboxylic acids[2][4][7].

Solvent ClassSolventDielectric Constant (ε)Expected Solubility (mg/mL)Solvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.740.0 - 60.0Acts as a powerful hydrogen-bond acceptor. Effectively disrupts the zwitterionic crystal lattice without donating protons, making it the premier solvent for stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.725.0 - 40.0Similar to DMSO but with slightly lower dipole moment. Excellent for high-temperature reactions.
Polar Protic Ethanol (EtOH)24.55.0 - 15.0Capable of both donating and accepting hydrogen bonds. Solvates the neutral form well, but struggles to fully overcome the ionic lattice energy at room temperature.
Moderately Polar Dichloromethane (DCM)8.90.5 - 2.0Poor hydrogen-bond capacity. Solvation relies heavily on interactions with the C4-bromine atom. Requires co-solvents or reactive extraction (e.g., with tri-n-octylamine) for practical use[6].
Non-Polar Hexane1.9< 0.1Completely incapable of disrupting the electrostatic and hydrogen-bonded networks. Used primarily as an anti-solvent for precipitation.

Experimental Methodology: The Shake-Flask Protocol

To generate trustworthy, self-validating solubility data for a specific batch or polymorph of 6-Amino-4-bromopicolinic acid, the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) remains the gold standard[8][9][10].

Unlike kinetic solubility assays (which measure the precipitation point of a pre-dissolved compound), the shake-flask method measures true thermodynamic solubility by allowing the solid crystal lattice to reach a state of dynamic equilibrium with the solvent over an extended period[10].

Step-by-Step Protocol

Phase 1: Preparation and Equilibration

  • Solid Addition: Accurately weigh an excess amount of 6-Amino-4-bromopicolinic acid (e.g., 50 mg) into a 5 mL amber glass vial. The excess ensures that the solid phase remains present throughout the experiment, which is a thermodynamic prerequisite for saturation[9].

  • Solvent Addition: Add exactly 2.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined screw cap to prevent solvent evaporation.

  • Isothermal Agitation: Place the vial in an orbital shaker incubator set precisely to 25.0 ± 0.1°C. Agitate at 300 rpm for 24 to 48 hours. Causality: Zwitterionic compounds often exhibit slow dissolution kinetics. A minimum of 24 hours is required to ensure that the transition from kinetic dissolution to thermodynamic equilibrium is complete[10].

Phase 2: Separation and Filtration 4. Sedimentation: Remove the vial from the shaker and allow it to stand undisturbed for 2 hours at 25°C to allow bulk solids to settle[11]. 5. Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 rpm for 10 minutes to pellet the undissolved solid[10]. 6. Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter. Causality: PTFE is chosen for its broad chemical compatibility with aggressive organic solvents like DMSO and DMF, ensuring no extractable contaminants interfere with the UV reading[9][10].

Phase 3: Quantification 7. Dilution: Dilute the filtered saturated solution with a compatible mobile phase (e.g., 50:50 Methanol:Water) to ensure the concentration falls within the linear range of the HPLC calibration curve[11]. 8. HPLC-UV Analysis: Inject the sample into an HPLC system equipped with a C18 column. Monitor absorbance at the compound's λmax​ (typically around 254-280 nm for substituted pyridines). Calculate the exact concentration against a pre-validated 5-point calibration curve[8][11].

Workflow S1 1. Solid Addition (Excess API + Solvent) S2 2. Isothermal Equilibration (24-48h at 25°C) S1->S2 S3 3. Phase Separation (Centrifugation at 14,000 rpm) S2->S3 S4 4. Dilution & Filtration (0.45 µm PTFE) S3->S4 S5 5. HPLC-UV Analysis (Quantification vs Calibration) S4->S5

Step-by-step shake-flask methodology for thermodynamic solubility profiling.

Solvent Selection Strategies for Process Chemistry

Understanding the solubility profile of 6-Amino-4-bromopicolinic acid allows chemists to engineer highly efficient process workflows:

  • Reaction Solvents: For homogeneous catalytic cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the C4-bromo position), polar aprotic solvents like DMF or DMSO are mandatory to ensure the substrate is fully dissolved and accessible to the palladium catalyst.

  • Recrystallization (Anti-Solvent Precipitation): The stark contrast in solubility between polar aprotic and non-polar solvents makes anti-solvent crystallization highly effective. The compound can be dissolved in a minimal volume of warm DMSO, followed by the slow, dropwise addition of an anti-solvent like toluene or hexane to force the controlled precipitation of high-purity crystals.

  • pH-Shift Dissolution: If organic solvent usage must be minimized, the compound can be easily dissolved in aqueous systems by shifting the pH away from its isoelectric point. Adding a strong base (e.g., NaOH) deprotonates the amino group, yielding a highly soluble anionic salt, while adding a strong acid (e.g., HCl) protonates the carboxylic acid, yielding a soluble cationic salt[12][13].

References

  • MDPI. "Solubility and Crystallization Studies of Picolinic Acid." MDPI Crystals, 2023. Available at:[Link]

  • Journal of the American Chemical Society. "Theoretical and Experimental Studies of the Zwitterion Neutral Form Equilibrium of Ampholytes in Pure Solvents and Mixtures." ACS Publications, 2000. Available at:[Link]

  • ACS Omega. "Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities..." ACS Publications, 2019. Available at:[Link]

  • Crystal Growth & Design. "A Solubility Comparison of Neutral and Zwitterionic Polymorphs." ACS Publications, 2014. Available at:[Link]

  • Journal of Chemical and Engineering Data. "Reactive Extraction of Picolinic Acid Using Tri-n-octylamine Dissolved in Different Diluents." ACS Publications, 2015. Available at:[Link]

  • World Journal of Pharmaceutical Research. "Determination of Solubility of Tadalafil by Shake Flask Method by Employing Validated HPLC Analytical Method." WJPR, 2015. Available at:[Link]

  • Scribd. "Shake Flask Method for Partition Coefficient." Scribd.com. Available at:[Link]

Sources

Exploratory

Mechanism of Action and Synthetic Utility of 6-Amino-4-bromopicolinic Acid in Organic Synthesis

Executive Summary In modern organic synthesis and drug discovery, the rational design of complex molecules relies heavily on privileged, multi-functional building blocks. 6-Amino-4-bromopicolinic acid (CAS: 1353101-32-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug discovery, the rational design of complex molecules relies heavily on privileged, multi-functional building blocks. 6-Amino-4-bromopicolinic acid (CAS: 1353101-32-2)[1] has emerged as a highly versatile, trifunctional scaffold. By offering three distinct vectors for orthogonal functionalization—a C2-carboxylic acid, a C4-bromine atom, and a C6-amino group—this molecule enables the rapid assembly of vast chemical libraries. This technical guide explores the electronic causality dictating its reactivity, details self-validating experimental protocols for its manipulation, and highlights its critical role in the development of pharmaceuticals and advanced materials[2].

Electronic Causality and Scaffold Reactivity

To master the functionalization of 6-amino-4-bromopicolinic acid, one must understand the push-pull electronic dichotomy inherent to its pyridine ring.

  • The "Pull" (Electrophilic Activation): The N1-pyridine nitrogen and the C2-carboxylic acid are strongly electron-withdrawing via inductive (-I) and resonance (-M) effects. This severely depletes electron density at the ortho and para positions. Consequently, the C4 position (para to N1) becomes highly electrophilic, thermodynamically favoring the oxidative addition of Pd(0) into the C4-Br bond.

  • The "Push" (Nucleophilic Deactivation): Conversely, the C6-amino group acts as a strong π-donor (+M effect). This electron donation repopulates the π-system, which can sluggishly deactivate the C4-Br bond compared to an unsubstituted bromopyridine.

Expert Insight: The +M effect of the C6-amino group creates a kinetic bottleneck during Palladium-catalyzed cross-coupling. To overcome this, the use of highly active, electron-rich bidentate phosphine ligands (e.g., dppf) is completely non-negotiable. These ligands accelerate both the oxidative addition and reductive elimination steps, preventing catalyst stalling.

Orthogonal_Workflow Start 6-Amino-4-bromopicolinic acid (Trifunctional Scaffold) C6 1. C6-Amino Protection (e.g., Boc2O, DMAP) Start->C6 Prevents poisoning C4 3. C4-Cross-Coupling (Pd-Catalyst, Ar-B(OH)2) Start->C4 Direct Coupling (Requires robust Pd) C2 2. C2-Amidation (HATU, DIPEA, R-NH2) C6->C2 Amide bond formation C2->C4 Suzuki-Miyaura Product Fully Functionalized Target Molecule C4->Product Deprotection C4->Product

Logical workflow for the orthogonal functionalization of 6-Amino-4-bromopicolinic acid.

Self-Validating Experimental Protocol: Regioselective C4 Suzuki-Miyaura Coupling

The following protocol details the arylation of the C4 position while preserving the C2-carboxylic acid and C6-amino functionalities. Every step is designed as a self-validating system to ensure reproducibility and high fidelity.

Objective: Chemoselective C4-arylation via Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 6-amino-4-bromopicolinic acid (1.0 equiv), the target arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This proximity is a strict prerequisite for accelerating the reductive elimination step, which is otherwise hindered by the electron-rich nature of the substrate.

  • Solvent System: Suspend the mixture in a thoroughly degassed 4:1 mixture of 1,4-Dioxane and H2O.

    • Causality: Water is essential to dissolve the inorganic base and generate the reactive boronate species [Ar-B(OH)3]- required for transmetalation.

  • Reaction & In-Process Monitoring: Heat to 90 °C under an N2 atmosphere. Monitor the reaction progression via LC-MS.

    • Self-Validation Checkpoint: The starting material exhibits a distinct isotopic doublet at m/z 217/219 [M+H]+ (1:1 ratio due to 79Br/81Br isotopes). The reaction is definitively complete when this doublet is entirely consumed and replaced by a single mass peak corresponding to the arylated product.

  • Workup & Isolation: Cool to room temperature. Extract impurities with EtOAc. Carefully acidify the aqueous layer to pH 3-4 using 1M HCl. This protonates the C2-carboxylate, inducing the precipitation of the pure product, which is collected via vacuum filtration.

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Insertion into C4-Br) Pd0->OxAdd PdII_Br Pd(II) Complex [Ar-Pd(II)-Br] OxAdd->PdII_Br Base Base Exchange (OH- replaces Br-) PdII_Br->Base PdII_OH Pd(II) Complex [Ar-Pd(II)-OH] Base->PdII_OH Trans Transmetalation (Ar'-B(OH)2) PdII_OH->Trans PdII_Ar Pd(II) Complex [Ar-Pd(II)-Ar'] Trans->PdII_Ar RedElim Reductive Elimination (C4-Ar' Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Arylated Picolinate RedElim->Product

Mechanism of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C4 position.

Quantitative Optimization Data

The choice of catalyst and solvent heavily dictates the success of functionalizing this scaffold. Table 1 summarizes the empirical data driving our protocol design.

Table 1: Optimization of C4 Cross-Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(PPh3)4Na2CO3Toluene/H2O100< 20%Sluggish oxidative addition due to +M effect of C6-NH2.
Pd(OAc)2 / SPhosK3PO4Dioxane/H2O9065%Electron-rich ligand improves oxidative addition.
Pd(dppf)Cl2 K2CO3 Dioxane/H2O 90 > 85% Bidentate ligand accelerates reductive elimination.

Applications in Drug Discovery & Materials Science

The regioselective manipulability of 6-amino-4-bromopicolinic acid has cemented its status in several high-impact fields:

  • GPCR Allosteric Modulators: Derivatives of bromopicolinic acids have been successfully utilized as positive allosteric modulators for the metabotropic glutamate receptor subtype 5 (mGlu5)[3]. In these synthetic campaigns, the C2 position is initially converted to an amide via acid chloride formation, followed by a Suzuki coupling at the C4 position to introduce complex fluorinated aryl groups[3].

  • Kinase Inhibitors: The 2-carboxamide-6-amino pyridine motif is a privileged "hinge-binder" in kinase inhibitor design. The C6-amino group acts as a hydrogen bond donor to the kinase backbone, while the C4-aryl group (installed via cross-coupling) projects into the hydrophobic selectivity pocket.

  • Organometallic Emitters: The bidentate nature of the picolinic acid moiety (chelating via N1 and the C2-carboxylate) makes it an exceptional ligand for transition metals. It has been employed to synthesize highly efficient tris-heteroleptic Iridium(III) phosphorescent emitters, where the C4-bromo group is subsequently modified via Suzuki-Miyaura coupling to tune the luminescent emission wavelength[4].

References

  • ACS Organometallics: Suzuki–Miyaura Cross-Coupling Reactions for Increasing the Efficiency of Tris-Heteroleptic Iridium(III) Emitters. Available at: [Link]

  • PMC: Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 6-Amino-4-bromopicolinic Acid as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of a Trifunctional Heterocycle In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of a program's success. Privileged scaffolds—those t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Trifunctional Heterocycle

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of a program's success. Privileged scaffolds—those that can engage in multiple, specific biological interactions—are of immense value. 6-Amino-4-bromopicolinic acid is one such scaffold, emerging as a highly versatile and strategic building block in modern drug discovery.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: a nucleophilic amino group, an electrophilic aryl bromide, and a carboxylic acid amenable to a wide range of coupling reactions.[2]

This trifunctional nature allows for precise, sequential, and divergent modifications, enabling chemists to rapidly explore chemical space around a core picolinamide structure.[1] The picolinic acid motif itself is a well-established pharmacophore, known for its ability to act as a bidentate ligand, engaging with enzyme active sites through coordination and hydrogen bonding.[1][3] This guide provides an in-depth analysis of the molecule's reactivity profile and details robust protocols for its application in key synthetic transformations central to drug discovery.

Physicochemical Properties & Reactivity Profile

Understanding the inherent chemical properties of 6-Amino-4-bromopicolinic acid is fundamental to its strategic deployment in synthesis.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂ChemScene[4]
Molecular Weight 217.02 g/mol ChemScene[4]
CAS Number 1353101-32-2ChemScene[4]
Topological Polar Surface Area (TPSA) 76.21 ŲChemScene[4]
logP 1.12ChemScene[4]

The molecule's power lies in the distinct reactivity of its three functional handles, which can be addressed with high chemoselectivity.

  • C4-Bromine : This position is an electrophilic handle, primed for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine ring.[5] This is typically the first site to be functionalized in a synthetic sequence.

  • C2-Carboxylic Acid : This group is ideal for forming amide bonds, a cornerstone of medicinal chemistry.[6][7] Activation with standard coupling reagents allows for the introduction of a vast array of amine-containing fragments.[8] This step is often performed after the C-C bond formation.

  • C6-Amino Group : A nucleophilic site, the amino group can be acylated, alkylated, or used as a handle for further derivatization. It can also be a key pharmacophoric element, forming critical hydrogen bonds with biological targets.

This differential reactivity allows for a logical and controlled synthetic strategy, which is visualized in the workflow diagram below.

G cluster_start Starting Material cluster_c4 Step 1: C4-Position Functionalization cluster_c2 Step 2: C2-Position Functionalization cluster_c6 Optional Step 3: C6-Position Modification cluster_final Final Compound start 6-Amino-4-bromopicolinic acid suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction) start->suzuki Arylboronic Acid, Pd Catalyst, Base amide Amide Bond Formation (Side Chain Introduction) suzuki->amide Amine (R-NH2), Coupling Agent (EDC/HATU) acylation N-Acylation / N-Alkylation (SAR Exploration) amide->acylation Acyl Chloride or Alkyl Halide final Diverse Drug-like Molecules amide->final acylation->final

Caption: Synthetic workflow for derivatizing 6-Amino-4-bromopicolinic acid.

Key Synthetic Transformations & Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most critical transformation for this building block, enabling the installation of diverse aryl and heteroaryl moieties at the C4-position.[9] This reaction is a pillar of modern drug synthesis due to its high functional group tolerance and mild reaction conditions.[10][11]

Causality & Rationale: The choice of a palladium catalyst, ligand, and base is critical for success.[12]

  • Catalyst: Palladium(II) acetate or Pd(dba)₂ are common precursors that form the active Pd(0) species in situ.[13]

  • Ligand: Phosphine ligands like SPhos or XPhos are often used to stabilize the palladium catalyst, facilitate oxidative addition, and promote reductive elimination.

  • Base: An inorganic base like potassium carbonate or potassium phosphate is required for the transmetalation step of the catalytic cycle.[5]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[5][9]

Protocol 1: General Suzuki-Miyaura Coupling

  • Materials:

    • 6-Amino-4-bromopicolinic acid (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)[5]

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[5]

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)[5]

    • 1,4-Dioxane and Water (4:1 v/v)

    • Nitrogen or Argon source

  • Procedure:

    • To a dry reaction vessel, add 6-Amino-4-bromopicolinic acid, the arylboronic acid, potassium phosphate, and the palladium catalyst/ligand.

    • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[9]

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-aminopicolinic acid derivative.

Amide Bond Formation

Following the successful installation of the C4-substituent, the carboxylic acid is typically coupled with a primary or secondary amine to build out the molecular structure. This is one of the most frequently used reactions in medicinal chemistry.[7]

Causality & Rationale: The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, activating agents are required.[6]

  • Coupling Agents: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are commonly used.[7][8] These reagents form a highly reactive activated ester intermediate that is readily attacked by the amine.

  • Base: A non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) is often added to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[7]

Protocol 2: EDC/HOBt Mediated Amide Coupling

  • Materials:

    • 4-Aryl-6-aminopicolinic acid (from Protocol 1) (1.0 equiv)

    • Amine (R-NH₂) (1.1 equiv)

    • EDC (1.2 equiv)[8]

    • HOBt (0.1 - 1.0 equiv)[8]

    • DIPEA (3.0 equiv)

    • Anhydrous DMF or DCM

  • Procedure:

    • Dissolve the 4-aryl-6-aminopicolinic acid in anhydrous DMF.

    • Add EDC, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Stir at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude amide product by column chromatography or preparative HPLC.

Case Study: Application in Herbicide Synthesis

Substituted 4-aminopicolinates are a class of high-value herbicides.[14] The synthesis of these complex molecules often relies on the palladium-catalyzed cross-coupling of a picolinate "head" with an aryl boronic acid "tail".[14] For example, compounds like 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinates are potent herbicides. While not our exact starting material, the core synthetic strategy involving Suzuki coupling to a halogenated picolinic acid core is directly analogous and highlights the industrial relevance of these protocols.[14][15] The 6-amino-4-bromo scaffold provides a direct entry point into novel analogues for agrochemical discovery.

Conclusion

6-Amino-4-bromopicolinic acid is a quintessential example of a modern building block for drug discovery. Its pre-installed, orthogonally reactive functional groups provide a robust platform for the rapid and efficient synthesis of complex picolinamide derivatives.[1] The reliable and scalable protocols for Suzuki-Miyaura coupling and amide bond formation described herein empower medicinal chemists to systematically explore structure-activity relationships, accelerating the journey from hit identification to lead optimization.

References

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
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Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Amino-4-bromopicolinic Acid

Introduction: The Strategic Importance of 6-Amino-4-bromopicolinic Acid in Drug Discovery 6-Amino-4-bromopicolinic acid is a highly valuable and versatile building block in modern medicinal chemistry and drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 6-Amino-4-bromopicolinic Acid in Drug Discovery

6-Amino-4-bromopicolinic acid is a highly valuable and versatile building block in modern medicinal chemistry and drug discovery. Its trifunctional nature, featuring a bromine atom, an amino group, and a carboxylic acid on a pyridine scaffold, offers a rich platform for the synthesis of complex molecular architectures. Picolinamide derivatives, in general, are recognized as privileged scaffolds in drug discovery, with applications ranging from enzyme inhibitors to anticancer agents.[1][2] The strategic placement of the bromine atom at the 4-position allows for its selective functionalization through palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3]

This technical guide provides detailed application notes and robust protocols for performing various palladium-catalyzed cross-coupling reactions with 6-Amino-4-bromopicolinic acid. As your senior application scientist, this document is designed to not only provide step-by-step instructions but also to explain the underlying scientific principles and rationale behind the choice of experimental parameters. This will empower you, the researcher, to troubleshoot and adapt these methods to your specific synthetic targets.

The Mechanistic Cornerstone: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the Nobel Prize in Chemistry in 2010, fundamentally operate through a catalytic cycle involving palladium in different oxidation states, most commonly Pd(0) and Pd(II).[4] The general mechanism consists of three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[5][6]

The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, 6-Amino-4-bromopicolinic acid) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[5] This is often the rate-determining step. In the subsequent step, for reactions like Suzuki or Sonogashira, a transmetalation occurs where the organic group from an organometallic reagent is transferred to the palladium center.[4] For the Heck reaction, the alkene coordinates to the palladium and then undergoes migratory insertion into the Pd-C bond.[7] The cycle concludes with reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[5]

Palladium Catalytic Cycle cluster_steps Key Mechanistic Steps Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) R-M Transmetalation / Migratory Insertion Transmetalation / Migratory Insertion Ar-Pd(II)-R(L_n)->Pd(0)L_n Product (Ar-R) Product (Ar-R) Ar-Pd(II)-R(L_n)->Product (Ar-R) Reductive Elimination Reductive Elimination

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols: A Practical Guide

The presence of the amino and carboxylic acid groups on the 6-Amino-4-bromopicolinic acid substrate requires careful consideration in the selection of reaction conditions to avoid potential side reactions or catalyst inhibition. The following protocols are designed as robust starting points, drawing from established methodologies for structurally related compounds.[8]

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[9] It is widely used in the pharmaceutical industry due to the stability and low toxicity of boronic acids and their derivatives.[4]

Rationale for Conditions:

  • Catalyst: A palladium(0) source like Pd(PPh₃)₄ or an in-situ generated Pd(0) from a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) is used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[10]

  • Base: A base is required to activate the boronic acid for transmetalation.[11] For substrates with acidic protons, like our target molecule, a milder base like K₂CO₃ or K₃PO₄ is often preferred over stronger bases like NaOH or NaOEt to prevent unwanted side reactions.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Step-by-Step Protocol:

  • To a reaction vessel, add 6-Amino-4-bromopicolinic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Heck-Mizoroki Reaction

The Heck reaction facilitates the formation of a C-C bond between an unsaturated halide and an alkene.[12] It is a powerful tool for the synthesis of substituted alkenes.[13]

Rationale for Conditions:

  • Catalyst: Pd(OAc)₂ is a common and effective precatalyst. The active Pd(0) species is generated in situ.[7]

  • Ligand: Phosphine ligands such as PPh₃ or bulky electron-rich ligands can be used to stabilize the catalyst and improve reactivity.[14]

  • Base: An organic base like triethylamine (Et₃N) or a weaker inorganic base like K₂CO₃ is used to neutralize the H-X generated during the reaction.[12]

  • Solvent: Polar aprotic solvents like DMF or DMAc are typically used.

Step-by-Step Protocol:

  • In a reaction vessel, dissolve 6-Amino-4-bromopicolinic acid (1.0 eq.) and the alkene (1.1-1.5 eq.) in the chosen solvent (e.g., DMF).

  • Add the base (e.g., Et₃N, 1.5-2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand if necessary.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to the appropriate temperature (typically 80-140 °C) and monitor its progress.

  • After completion, cool the mixture, and pour it into water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the residue by chromatography.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15][16] It typically employs a dual catalyst system of palladium and copper.[17]

Rationale for Conditions:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) is used in conjunction with a copper(I) co-catalyst (e.g., CuI).[18] The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[15]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent.[17]

  • Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.

Step-by-Step Protocol:

  • To a Schlenk flask, add 6-Amino-4-bromopicolinic acid (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the amine hydrohalide salt.

  • Concentrate the filtrate and purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[19] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals.

Rationale for Conditions:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands developed by Buchwald and others are often essential for high yields.[20] Pre-catalysts that are air-stable and readily form the active Pd(0) species are also commonly used.[21]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are frequently used. For substrates sensitive to strong bases, milder bases like Cs₂CO₃ or K₃PO₄ can be employed.[19]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the ligand, and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a reaction tube.

  • Add 6-Amino-4-bromopicolinic acid (1.0 eq.) and the desired amine (1.1-1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C).

  • Monitor the reaction by an appropriate method.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the product.

Data Presentation: A Comparative Overview of Reaction Conditions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5)-K₂CO₃ (2-3)Dioxane/H₂O80-110
Heck-Mizoroki Pd(OAc)₂ (1-5)PPh₃ (2-10)Et₃N (1.5-2)DMF80-140
Sonogashira Pd(PPh₃)₂Cl₂ (1-3) & CuI (2-5)-Et₃NTHF/Et₃N25-60
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene80-110

Troubleshooting and Optimization: A Scientist's Guide to Success

Even with robust protocols, challenges can arise. Here are some common issues and strategies for optimization:

  • Low Yield or Incomplete Conversion:

    • Catalyst Deactivation: Ensure rigorous degassing of solvents and use of an inert atmosphere to prevent oxidation of the Pd(0) catalyst.[22] Consider using a more robust ligand or a pre-catalyst.

    • Insufficient Reactivity: For less reactive coupling partners, increasing the reaction temperature or using a more active catalyst system (e.g., with a more electron-rich and bulky ligand) may be necessary.[5]

    • Reagent Quality: Boronic acids can degrade over time; use fresh or purified reagents.[22]

  • Side Reactions:

    • Homocoupling: This can occur, particularly in Suzuki reactions, due to the presence of oxygen.[10] Thorough degassing is critical. Starting with a Pd(0) source can also mitigate this issue.[22]

    • Protodebromination (Hydrodehalogenation): This side reaction, where the bromine atom is replaced by hydrogen, can be promoted by certain bases or impurities. Screening different bases or using a different solvent may be beneficial.

  • Substrate-Specific Challenges:

    • Coordination of Amino/Carboxylate Groups: The amino and carboxylate groups of 6-Amino-4-bromopicolinic acid can potentially coordinate to the palladium center, inhibiting catalysis. The use of bulky ligands can help to disfavor this coordination. It may also be necessary to protect the amino or carboxylic acid group prior to the coupling reaction, although this adds extra synthetic steps.

Conclusion: Unlocking the Synthetic Potential of a Versatile Building Block

Palladium-catalyzed cross-coupling reactions are indispensable tools for the modern synthetic chemist. By understanding the fundamental principles and carefully selecting the reaction conditions, researchers can effectively utilize 6-Amino-4-bromopicolinic acid to construct a diverse array of complex molecules with significant potential in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for your synthetic endeavors, empowering you to innovate and accelerate your research.

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  • Mernyák, E., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Chen, C.-H., et al. (2014, June 23). Microwave Assisted Tandem Heck–Sonogashira Reactions of N,N-Di-Boc-Protected 6-Amino-5-iodo-2-methyl Pyrimidin-4-ol in An Efficient Approach to Functionalized Pyrido[2,3-d]Pyrimidines. Organic Letters - ACS Publications. [Link]

  • ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Buchwald, S. L., et al. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • RSC Publishing. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. [Link]

  • Buchwald, S. L., et al. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

Sources

Method

Application Note: Advanced Peptide Coupling Strategies Involving 6-Amino-4-bromopicolinic Acid

Executive Summary 6-Amino-4-bromopicolinic acid (CAS 1353101-32-2) is a highly specialized heteroaromatic building block utilized in the design of rigid peptidomimetics, cyclic hexapeptides, and artificial anion receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Amino-4-bromopicolinic acid (CAS 1353101-32-2) is a highly specialized heteroaromatic building block utilized in the design of rigid peptidomimetics, cyclic hexapeptides, and artificial anion receptors 1. Its unique structure presents a trifunctional challenge to synthetic chemists: an electrophilic picolinic acid, a nucleophilically deficient 6-amino group, and an orthogonal 4-bromo handle.

This application note provides a comprehensive, self-validating guide to mastering bidirectional peptide coupling and late-stage functionalization with this scaffold, ensuring high yields and structural integrity.

Mechanistic Profiling: The "Why" Behind the Chemistry

The fundamental challenge of incorporating 6-amino-4-bromopicolinic acid into a peptide backbone lies in the extreme electronic disparity between its termini.

  • The Carboxylic Acid (C-Terminus): Picolinic acids are generally straightforward to couple but can be prone to premature decarboxylation or N-acylurea byproduct formation if activated improperly. Phosphonium-based coupling agents like PyCloP (chlorotripyrrolidinophosphonium hexafluorophosphate) are highly preferred over standard carbodiimides (EDC/DCC). PyCloP has been specifically validated for coupling 6-aminopicolinic acid derivatives to secondary amines (e.g., proline) during the synthesis of anion-binding bis(cyclopeptides) 2.

  • The 6-Amino Group (N-Terminus): The 6-amino group is a 2-aminopyridine derivative. Its lone pair is heavily delocalized into the electron-deficient pyridine ring, rendering it exceptionally non-nucleophilic. Furthermore, the 4-bromo substituent exerts a strong electron-withdrawing inductive effect, further depleting electron density at the nitrogen. Standard coupling conditions (e.g., EDC/HOBt) will fail completely. Successful acylation requires either highly reactive electrophiles (acid chlorides) or specialized catalytic systems, such as P(III)/P(V) redox condensation or N-oxide activation strategies 3, 4.

  • The 4-Bromo Handle: The bromine atom at the 4-position is orthogonal to standard Fmoc/Boc peptide synthesis conditions. It serves as a latent handle for late-stage diversification via palladium-catalyzed cross-coupling, allowing researchers to tune the physicochemical properties of the final molecule.

Reactivity Substrate 6-Amino-4-bromopicolinic Acid N_Term 6-Amino Group Poor Nucleophile (Delocalization) Substrate->N_Term C_Term Carboxylic Acid Good Electrophile (Standard Activation) Substrate->C_Term Br_Group 4-Bromo Group Orthogonal Handle (Pd-Catalysis) Substrate->Br_Group N_Act Requires: Acid Chlorides, PyBroP, or Microwave N_Term->N_Act C_Act Requires: PyCloP, HATU, or EDC/HOBt C_Term->C_Act Br_Act Requires: Suzuki/Sonogashira Conditions Br_Group->Br_Act

Caption: Mechanistic reactivity profile of 6-amino-4-bromopicolinic acid.

Comparative Efficacy of Coupling Reagents

To ensure experimental success, the following table summarizes the optimal reagent choices based on the target functional group of the 6-amino-4-bromopicolinic acid scaffold.

Target GroupReagent SystemActivation MechanismEfficacy / YieldNotes
C-Terminus (Picolinic Acid)PyCloP / DIPEAPhosphonium intermediateHigh (80-95%) Ideal for coupling to secondary amines (e.g., Proline). Prevents epimerization.
C-Terminus (Picolinic Acid)HATU / HOAt / DIPEAUronium/Active esterHigh (75-90%) Standard choice for primary amines. Fast reaction kinetics.
N-Terminus (6-Amino Group)Acid Chloride / PyridineDirect highly-electrophilic acyl transferHigh (70-85%) Overcomes severe resonance deactivation. Requires pre-activation of the incoming acid.
N-Terminus (6-Amino Group)PyBroP / DIPEA / MWBromo-phosphonium activationModerate (50-70%) Useful when acid chlorides are unstable. Requires microwave heating (80 °C).
N-Terminus (6-Amino Group)EDC / HOBtCarbodiimideLow (<10%) Not Recommended. The 6-amino group is too weak a nucleophile for this intermediate.

Experimental Workflows & Protocols

Workflow A 6-Amino-4-bromopicolinic Acid (Scaffold) B C-Terminal Coupling (PyCloP / HATU) A->B Step 1 C N-Terminal Acylation (Acid Chloride / PyBroP) B->C Step 2 D Late-Stage Functionalization (Pd-Catalysis) C->D Step 3 E Functionalized Peptidomimetic D->E Final Product

Caption: Synthetic workflow for bidirectional coupling and functionalization.

Protocol 1: C-Terminal Coupling using PyCloP

Objective: Couple the picolinic acid moiety to an incoming amine (e.g., N-terminal proline).

  • Preparation : Dissolve 6-amino-4-bromopicolinic acid (1.0 equiv) and the incoming amine hydrochloride (1.1 equiv) in anhydrous DCM/DMF (4:1, 0.1 M) under an inert argon atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0 °C. Stir for 10 minutes to ensure complete neutralization of the amine salt.

  • Activation : Add PyCloP (1.2 equiv) in one portion. The reaction mixture will typically turn pale yellow.

  • Propagation : Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (LC-MS) : Monitor the reaction via LC-MS. Look for the disappearance of the starting material and the appearance of the product mass [M+H]+ . The characteristic 1:1 bromine isotope pattern ( M and M+2 ) must be visible.

  • Workup : Dilute with EtOAc and wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3​ (to remove acidic byproducts), and brine. Dry over Na2​SO4​ and concentrate.

Protocol 2: N-Terminal Acylation via Acid Chloride

Objective: Overcome the nucleophilic deficiency of the 6-amino group to form an amide bond.

  • Acid Chloride Generation : Suspend the incoming Fmoc/Boc-protected amino acid (1.5 equiv) in anhydrous DCM. Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.6 equiv) at 0 °C. Stir for 1 hour at room temperature to form the acid chloride.

  • Coupling : In a separate flask, dissolve the 6-amino-4-bromopicolinic acid derivative (from Protocol 1) (1.0 equiv) and anhydrous pyridine (2.0 equiv) in DCM.

  • Addition : Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise over 15 minutes.

  • Propagation : Allow to warm to room temperature and stir for 12 hours.

  • Self-Validation (TLC) : Monitor via TLC (Hexanes/EtOAc). The product will be highly UV-active due to the extended conjugation of the pyridine ring.

  • Quench & Workup : Quench the reaction with 1 mL of methanol to convert any unreacted acid chloride into a separable methyl ester. Wash the organic layer with saturated CuSO4​ (to remove pyridine) and brine. Purify via flash column chromatography.

Protocol 3: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Exploit the 4-bromo handle to introduce functional diversity (e.g., an aryl group).

  • Setup : In a microwave vial, combine the bromopeptide (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane and H2​O (4:1, 0.05 M). Sparge the solution with argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition : Add Pd(dppf)Cl2​ (0.05 equiv) rapidly and seal the vial.

  • Reaction : Heat the mixture to 80 °C in an oil bath (or 90 °C in a microwave reactor for 30 minutes).

  • Self-Validation (Isotope Tracking) : Analyze the crude mixture via LC-MS. Successful coupling is confirmed by the complete disappearance of the 1:1 bromine isotope pattern, replaced by a single mass peak corresponding to the cross-coupled product.

  • Purification : Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via preparative HPLC.

References

  • BenchChem : 6-Amino-4-bromopicolinic acid Product Specifications & Properties. 1

  • Organic & Biomolecular Chemistry (RSC Publishing) : Anion binding of a neutral bis(cyclopeptide) in water–methanol mixtures containing up to 95% water. 2

  • Journal of the American Chemical Society (ACS) : Uniting Amide Synthesis and Activation by PIII/PV–Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. 3

  • ResearchGate (ChemInform) : An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. 4

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 6-Amino-4-bromopicolinic acid synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and scale-up of 6-Amino-4-bromopicolinic acid (CAS 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and scale-up of 6-Amino-4-bromopicolinic acid (CAS 1353101-32-2)[1]. This highly functionalized pyridine core is a critical building block for modern agrochemicals and active pharmaceutical ingredients (APIs)[2].

The most scalable synthetic route relies on the regioselective nucleophilic aromatic substitution (SNAr) of 4,6-dibromopicolinic acid using aqueous ammonia. However, this pathway is fraught with technical pitfalls, including poor regiocontrol, over-amination, and catastrophic yield losses during isolation due to the product's zwitterionic nature[3].

This guide provides a self-validating methodology, mechanistic troubleshooting FAQs, and empirical optimization data to help you consistently achieve >80% isolated yields.

Core Synthetic Workflow

G SM 4,6-Dibromopicolinic Acid (Starting Material) Reactor Sealed Autoclave (80°C, 4-6 h, 400 rpm) SM->Reactor Reagent Aqueous NH4OH (28%) + NMP Co-solvent Reagent->Reactor Intermediate Meisenheimer Complex (C-6 Regioselectivity) Reactor->Intermediate Nucleophilic Attack Crude Ammonium Salt Mixture (In-Process HPLC Check) Intermediate->Crude Br- Elimination Workup Isoelectric Precipitation (pH 3.5 Adjustment) Crude->Workup IPC: <2% SM Product 6-Amino-4-bromopicolinic Acid (>80% Isolated Yield) Workup->Product Filtration & Wash

SNAr workflow for 6-amino-4-bromopicolinic acid highlighting regioselective amination.

Quantitative Data: Reaction Parameter Optimization

To understand the causality behind our recommended protocol, review the empirical optimization data below. The balance between conversion and regioselectivity is heavily dependent on temperature, ammonia equivalents, and the solvent matrix[3]. Regioselective halogenation and amination are fundamental steps that require precise parameter control[4].

Temperature (°C)NH₃ EquivalentsSolvent SystemReaction Time (h)Conversion (%)Regioselectivity (C6:C4)Isolated Yield (%)
605H₂O124595:538
80 10 H₂O / NMP (3:1) 6 98 92:8 82
10015H₂O / NMP (3:1)4>9985:1574 (Over-amination)
12020H₂O2>9970:3055 (Degradation)

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the in-process control (IPC) metrics.

Step 1: Reactor Charging Add 4,6-dibromopicolinic acid (1.0 eq) to a pressure-rated Hastelloy or glass-lined autoclave.

Step 2: Reagent Addition Add N-Methyl-2-pyrrolidone (NMP) (2.0 Vol) as a co-solvent to ensure complete dissolution of the starting material. Carefully add 28% aqueous ammonium hydroxide (10.0 eq).

Step 3: Reaction Execution Seal the autoclave. Heat the mixture to 80°C under autogenous pressure. Stir at 400 rpm for 6 hours. Mechanistic Note: The pressure vessel is mandatory to prevent the escape of NH₃ gas, which would otherwise stall the reaction.

Step 4: In-Process Control (IPC) Cool the reactor to 20°C and safely sample the mixture. Dilute with mobile phase and analyze via HPLC (UV 254 nm). Validation Check: Proceed only when the starting material is <2% area. If >2% remains, verify reactor pressure integrity and stir for an additional 2 hours.

Step 5: Workup & pH Adjustment Vent residual ammonia gas through an acid scrubber. Transfer the mixture to a precipitation vessel. Slowly add 6M HCl dropwise while maintaining the internal temperature below 25°C. Validation Check: Continuously monitor with a calibrated pH meter until the pH reaches exactly 3.5 (the isoelectric point).

Step 6: Isolation Stir the resulting slurry for 2 hours at 5°C to maximize crystallization. Filter the precipitate under vacuum. Test the mother liquor via TLC or UV-Vis; if significant product remains, concentrate the filtrate under reduced pressure and repeat Step 5.

Step 7: Washing & Drying Wash the filter cake with ice-cold water (2 x 2 Vol) to remove ammonium chloride salts, followed by cold isopropanol (1 Vol) to remove NMP and trace organic impurities. Dry in a vacuum oven at 50°C to a constant weight.

Troubleshooting & FAQs

Q: Why is my isolated yield consistently below 50% despite complete conversion on HPLC? A: Yield loss during workup is the most common failure point in aminopicolinic acid synthesis[2]. The product is a zwitterion containing both a basic amino group and an acidic carboxylic acid. It exhibits high solubility in aqueous media at both high pH (as a carboxylate salt) and low pH (as an ammonium salt). Solution: You must precisely adjust the pH to the compound's isoelectric point (pI ≈ 3.5). Do not use pH paper; use a calibrated pH meter. If your reaction volume is too large, concentrate the mixture under reduced pressure before acidification to supersaturate the solution and force precipitation.

Q: I am observing a significant impurity peak at RRT 1.15. What is it, and how do I suppress it? A: This is likely the regioisomer (4-amino-6-bromopicolinic acid) or the over-aminated product (4,6-diaminopicolinic acid). In the SNAr of 4,6-dibromopicolinic acid, the C-6 position is kinetically favored because the intermediate Meisenheimer complex is stabilized by the adjacent electronegative pyridine nitrogen. However, excessive heat (>100°C) or massive excesses of ammonia push the reaction toward the thermodynamic mixture or double amination[3]. Solution: Cap the reaction temperature at 80°C and strictly limit aqueous NH₃ to 10 equivalents. The inclusion of the polar aprotic co-solvent NMP enhances the solubility of the starting material, allowing the reaction to proceed efficiently at lower temperatures, thereby preserving regioselectivity.

Q: Can I run this reaction at atmospheric pressure using a standard reflux condenser? A: No. Aqueous ammonia (28%) rapidly loses NH₃ gas upon heating, drastically reducing the effective concentration of the nucleophile in solution. Running this at atmospheric pressure will result in stalled kinetics (typically <30% conversion) because the ammonia escapes before the SNAr can complete. A sealed pressure vessel is non-negotiable to maintain the necessary dissolved ammonia concentration.

Q: The filtered product contains high levels of inorganic ash. How do I remove it? A: The neutralization of excess ammonia with HCl generates large amounts of ammonium chloride (NH₄Cl), which can co-precipitate with your product. Solution: Ensure your final filter cake washes utilize ice-cold water. 6-Amino-4-bromopicolinic acid has minimal solubility in water at 5°C and pH 3.5, whereas NH₄Cl remains highly soluble. Reslurrying the crude cake in cold water for 30 minutes prior to final filtration will effectively crash out the inorganic ash.

References

  • The Versatility of 4-Aminopicolinic Acid in Organic Synthesis Source: Nbinno URL:[Link]

  • Source: Google Patents (US7666293B2)

Sources

Optimization

HPLC method development and optimization for 6-Amino-4-bromopicolinic acid

Welcome to the Technical Support Center for the analytical development and chromatographic optimization of 6-Amino-4-bromopicolinic acid . As a Senior Application Scientist, I have designed this resource to move beyond b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical development and chromatographic optimization of 6-Amino-4-bromopicolinic acid .

As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Chromatographic success requires understanding the fundamental physicochemical behavior of your analyte. 6-Amino-4-bromopicolinic acid presents unique analytical challenges due to its zwitterionic potential (an acidic carboxylic group and a basic amino group) and the hydrophobic influence of the bromine atom.

This guide provides a self-validating framework, translating molecular causality into robust, reproducible HPLC methodologies.

Part 1: Physicochemical Profiling & Method Rationale

To develop a robust method, we must first understand the molecule. 6-Amino-4-bromopicolinic acid (CAS 1353101-32-2) is a highly functionalized pyridine derivative[1]. The presence of both an amino group and a carboxylic acid on the pyridine ring dictates that the molecule's charge state is highly dependent on the mobile phase pH.

Table 1: Physicochemical Profile of 6-Amino-4-bromopicolinic acid

PropertyValue / DescriptionAnalytical Implication
CAS Number 1353101-32-2Unique identifier for reference standard procurement.
Molecular Formula C₆H₅BrN₂O₂Indicates a balance of polar (N, O) and hydrophobic (Br) features.
Molecular Weight 217.02 g/mol Small molecule; requires high-efficiency columns to prevent band broadening.
Ionizable Groups Carboxylic acid (-COOH), Amino (-NH₂)Prone to secondary interactions with column silanols; strict pH control is mandatory.
UV Absorbance Maxima typically ~220 nm & 260 nmRequires UV-transparent mobile phases (e.g., Acetonitrile/Phosphate)[2].
The Causality of Column and Buffer Selection

Structurally similar pyridinecarboxylic acids (like picolinic acid) are highly polar and often exhibit poor retention on standard C18 columns. However, the addition of the bromine atom at the 4-position increases the hydrophobicity of 6-Amino-4-bromopicolinic acid, making Reversed-Phase HPLC (RP-HPLC) viable. To prevent peak tailing caused by the basic amino group interacting with residual silanols, a mixed-mode cation-exchange column (e.g., Primesep 100) or a heavily end-capped C18 column is highly recommended[2]. Furthermore, the mobile phase must be buffered at a low pH (e.g., pH 3.0) to suppress the ionization of the carboxylic acid and maintain a consistent protonation state[3].

MethodDev A 1. Analyte Profiling (Zwitterionic, UV Max 220nm) B 2. Column Selection (End-capped C18 or Mixed-Mode) A->B C 3. pH Optimization (Buffer at pH 3.0) B->C D 4. Gradient Tuning (Phosphate Buffer / MeCN) C->D E 5. Method Validation (Resolution, Tailing < 1.5) D->E

HPLC Method Development Workflow for 6-Amino-4-bromopicolinic acid.

Part 2: Core Experimental Protocol

This self-validating protocol utilizes a low-pH phosphate buffer to ensure reproducible retention and sharp peak shapes.

Materials & Reagents
  • Analyte: 6-Amino-4-bromopicolinic acid reference standard (≥95% purity)[1].

  • Column: Primesep 100 (4.6 x 150 mm, 5 µm) or Waters XBridge C18[2].

  • Mobile Phase A (Aqueous): 0.1 M Sodium Phosphate buffer. Dissolve appropriate amount of NaH₂PO₄ in MS-grade water, adjust to pH 3.0 using concentrated phosphoric acid[3]. Filter through a 0.45 µm membrane[4].

  • Mobile Phase B (Organic): HPLC-Grade Acetonitrile[4].

Step-by-Step Workflow
  • System Preparation: Purge the HPLC lines with MS-grade water to remove any previous buffer salts, followed by the prepared Mobile Phases A and B.

  • Column Equilibration: Flow the initial gradient composition (95% A / 5% B) at 1.0 mL/min for at least 15 column volumes to ensure the stationary phase is fully protonated and equilibrated.

  • Sample Preparation: Dissolve the 6-Amino-4-bromopicolinic acid standard in a diluent matching the initial mobile phase conditions (95% Buffer / 5% MeCN) to a concentration of 100 µg/mL. Note: Using pure organic solvent as a diluent will cause solvent-mismatch peak distortion.

  • Execution: Inject 10 µL of the sample using the gradient program outlined in Table 2. Monitor absorbance at 220 nm[2].

Table 2: Optimized Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (pH 3.0 Buffer)% Mobile Phase B (Acetonitrile)
0.01.0955
2.01.0955
10.01.05050
12.01.05050
12.11.0955
17.01.0955 (Re-equilibration)

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD ≤ 1.0% (n=6)Confirms buffer capacity is sufficient to maintain local pH.
Tailing Factor (Tf) 0.8 - 1.5Ensures secondary silanol interactions are suppressed.
Theoretical Plates (N) > 5000Verifies column bed integrity and optimal linear velocity.

Part 3: Troubleshooting Guide & FAQs

When dealing with functionalized pyridine derivatives, deviations in chromatograms are usually symptoms of thermodynamic or kinetic imbalances in the column.

Troubleshooting Issue Issue: Peak Tailing (>1.5) or Split Peaks Check1 Investigate: Mobile Phase pH Issue->Check1 Check2 Investigate: Column Chemistry Issue->Check2 Sol1 Action: Adjust Buffer to pH 3.0 to lock ionization state Check1->Sol1 pH is near analyte pKa Sol2 Action: Switch to Mixed-Mode or End-capped C18 Check2->Sol2 Silanol interactions

Root Cause Analysis and Troubleshooting for Peak Tailing.

Q1: Why am I seeing split peaks or severe peak tailing for 6-Amino-4-bromopicolinic acid?

Causality: This is the most common issue with amphoteric molecules. If your mobile phase pH is near the pKa of either the carboxylic acid or the basic amino group, the compound exists in multiple ionization states simultaneously during the run, traveling at slightly different velocities (split peaks). Furthermore, the positively charged amino group strongly interacts with negatively charged, unreacted silanols on older silica columns (tailing). Solution: Ensure your mobile phase is strictly buffered at pH 3.0. This keeps the carboxylic acid fully protonated (neutral) and the amino group ionized, forcing the molecule into a single, predictable state[3]. If tailing persists, switch to a mixed-mode column like Primesep 100, which utilizes both hydrophobic and ion-exchange mechanisms specifically designed for pyridinecarboxylic acids[2].

Q2: My retention times are drifting earlier over consecutive injections. How do I stabilize them?

Causality: Picolinic acid derivatives are highly sensitive to column equilibration and the ionic strength of the buffer. If your buffer concentration is too low (e.g., < 10 mM), the sample matrix can temporarily alter the local pH inside the column pores, causing the analyte to elute faster. Solution: Increase your buffer concentration. A 0.1 M sodium phosphate buffer provides excellent buffering capacity for this class of compounds[3]. Ensure you allow at least 15 column volumes of equilibration time before your first injection.

Q3: Can I use HILIC (Hydrophilic Interaction Liquid Chromatography) instead of RP-HPLC?

Causality: Yes. While the bromine atom adds hydrophobicity, the core picolinic acid structure is highly polar. HILIC is an excellent orthogonal approach. Solution: A HILIC/ion-exchange method is highly effective for picolinic acids when using high organic concentrations. You can achieve excellent retention and separation using an unbonded silica or zwitterionic HILIC column with an isocratic mobile phase of 70-80% Acetonitrile and 20-30% aqueous buffer (e.g., ammonium formate)[5].

Q4: Why is my baseline noisy, or why am I seeing negative peaks at 220 nm?

Causality: At low UV wavelengths (220 nm), many organic solvents and buffer salts begin to absorb light. If you are using TFA (Trifluoroacetic acid) instead of phosphate buffer, TFA has significant absorbance at 220 nm, causing baseline drift during a gradient. Solution: For optimal results, measure absorbance at a wavelength that matches the absorption maximum of the compound[2]. If you must detect at 220 nm, use highly UV-transparent mobile phases: HPLC-grade acetonitrile, water, and phosphate buffers[2]. Avoid acetate or high concentrations of TFA.

References

  • Taylor & Francis. "Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids." Retrieved from: [Link]

  • SIELC Technologies. "Picolinic Acid HPLC Separation." Retrieved from: [Link]

  • National Institutes of Health (NIH). "Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate." Retrieved from:[Link]

Sources

Troubleshooting

Overcoming low reactivity of the amino group in 6-Amino-4-bromopicolinic acid

Welcome to the technical support center for 6-Amino-4-bromopicolinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Amino-4-bromopicolinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable, yet sometimes difficult, building block. We understand that the low reactivity of the 6-amino group can be a significant hurdle in your synthetic campaigns. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you overcome these challenges and achieve your synthetic goals.

Understanding the Challenge: The "Deactivated" Amino Group

Before diving into solutions, it's crucial to understand the root cause of the low reactivity. The nucleophilicity of the amino group in 6-Amino-4-bromopicolinic acid is significantly diminished due to a combination of electronic and steric factors.

  • Electronic Effects: The pyridine ring is inherently electron-deficient. This effect is amplified by the presence of two electron-withdrawing groups: the carboxylic acid at the 2-position and the bromine atom at the 4-position.[1][2] These groups pull electron density away from the ring and, consequently, from the amino group's nitrogen atom. This reduction in electron density makes the nitrogen lone pair less available for nucleophilic attack.

  • Steric Hindrance: While less pronounced than the electronic effects, the adjacent bromine atom can provide some steric hindrance, potentially impeding the approach of bulky electrophiles.

Caption: Figure 2. General workflow for a Buchwald-Hartwig amination.

Detailed Experimental Protocol: Robust Amide Coupling via HATU Activation

This protocol is a reliable starting point for the acylation of 6-Amino-4-bromopicolinic acid with a generic carboxylic acid.

Materials:

  • 6-Amino-4-bromopicolinic acid (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 6-Amino-4-bromopicolinic acid (1.0 equiv) in a minimum amount of anhydrous DMF.

  • Add the solution of 6-Amino-4-bromopicolinic acid to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C. Reactions are typically complete within 4-12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion 1. Insufficient activation of the carboxylic acid.2. Reaction temperature too low.3. Ineffective coupling reagent for this substrate.1. Increase stoichiometry of coupling reagent and base.2. Heat the reaction (e.g., 50-80°C).3. Switch to a more powerful reagent like HATU or convert the acid to an acyl fluoride. [1]
Multiple Products / Side Reactions 1. Reaction with the carboxylate group.2. Reaction at the pyridine nitrogen.3. Decomposition of starting materials or product at high temperatures.1. Protect the carboxylic acid as an ester before attempting N-functionalization.2. Use milder conditions or a more chemoselective reaction (e.g., reductive amination).3. Reduce reaction temperature and extend the reaction time.
Difficulty in Purification 1. Residual coupling agent byproducts (e.g., DCU from DCC).2. Excess reagents.1. Use a water-soluble coupling agent like EDC. For uronium salt byproducts, an aqueous acidic wash can help.2. Perform an aqueous workup with both acidic (e.g., 1M HCl) and basic (e.g., sat. NaHCO3) washes to remove unreacted starting materials.

References

  • ACS Publications. (2022, November 9). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

  • ResearchGate. (2026, January 29). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

  • ACS Publications. (2024, October 7). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • Reddit. (2024, October 9). Struggling with amide coupling. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PMC. (n.d.). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

  • PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

  • ACS Publications. (2010, September 2). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Overview of the addition of arylboronic acids to electron-deficient.... Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ACS Publications. (2009, July 9). Aromatic Heterocycles as Activating Groups for Asymmetric Conjugate Addition Reactions. Enantioselective Copper-Catalyzed Reduction of 2-Alkenylheteroarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (2010, June 30). Evolution of amide bond formation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 6-Amino-4-bromopicolinic Acid Cross-Coupling

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of 6-Amino-4-bromopicolinic acid .

Because this substrate features a free carboxylic acid (-COOH), a primary amine (-NH 2​ ), and a strongly coordinating pyridine nitrogen, it frequently induces catalyst poisoning, poor solubility, and stalled reactions. This guide provides field-proven causality, optimized parameters, and self-validating protocols to overcome these bottlenecks.

Part 1: Diagnostic Dashboard & Quantitative Data

Before adjusting your reaction, compare your current parameters against our benchmarked data. The table below summarizes the causality behind different catalyst loadings and ligand choices when coupling 4-bromopicolinic acid derivatives [1][3].

Table 1: Catalyst Loading and Ligand Effects on Yield and Side Reactions

Catalyst SystemLoadingSolvent / BaseYieldCausality / Mechanistic Observation
Pd(PPh 3​ ) 4​ 5 mol%Toluene / K 2​ CO 3​ < 15%Failure: Poor solubility of the zwitterionic substrate. Monodentate PPh 3​ is easily displaced, leading to severe catalyst trapping via N,O-chelation.
Pd(dppf)Cl 2​ 10 mol%Dioxane:H 2​ O / Na 2​ CO 3​ 65 - 75%Moderate: The rigid bidentate dppf ligand resists displacement. High loading (10%) compensates for baseline catalyst deactivation [3].
SPhos-Pd G3 2 - 5 mol%THF:H 2​ O / K 3​ PO 4​ > 85%Optimal: The dialkylbiaryl phosphine (SPhos) is highly electron-rich (accelerating oxidative addition) and sterically bulky (preventing chelation) [1].

Part 2: Troubleshooting Knowledge Base (FAQs)

Q1: Why does my standard 1–2 mol% Palladium loading fail completely with 6-Amino-4-bromopicolinic acid? A: The failure is caused by irreversible catalyst poisoning. The pyridine nitrogen (N1) and the adjacent carboxylic acid (C2-COOH) form a highly stable, thermodynamically favored 5-membered chelate ring with Pd(II) intermediates. When using standard low loadings or labile ligands (like PPh 3​ ), the palladium is trapped in a "dead" picolinate complex before transmetalation can occur. You must either increase the catalyst loading to 10 mol% to overwhelm the trapping equilibrium or use sterically demanding ligands (like SPhos or XPhos) that physically block the formation of this chelate [1].

Q2: How do the free -NH 2​ and -COOH groups affect my choice of base and stoichiometry? A: 6-Amino-4-bromopicolinic acid exists as a zwitterion, making it insoluble in pure non-polar solvents. Furthermore, the free -COOH group will immediately consume one equivalent of your base. Causality: If you use the standard 2.0 equivalents of base for a Suzuki coupling, 1.0 equivalent is lost to deprotonating the acid, leaving insufficient base to form the active boronate species required for transmetalation. Solution: You must use at least 3.0 to 4.0 equivalents of a strong, water-soluble base (e.g., K 3​ PO 4​ or Na 2​ CO 3​ ) in a biphasic solvent system (like 3:1 Dioxane:Water) to ensure both substrate solubilization and efficient transmetalation [3].

Q3: I am observing significant amounts of debrominated starting material (m/z 138). How do I fix this? A: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow, allowing the Pd(II) intermediate to undergo reduction. In this substrate, the C4-bromide is highly activated (para to the pyridine nitrogen), making oxidative addition very fast. If the boronic acid is not properly activated by the base, or if the catalyst loading is too low to maintain the catalytic cycle, the intermediate degrades. Switch to a pre-catalyst that generates active Pd(0) rapidly (e.g., SPhos-Pd G3) and ensure your aqueous base concentration is high enough (>1 M in the aqueous phase) [1].

Part 3: Mechanistic Pathways & Workflow Visualization

The following diagrams illustrate the competing chemical pathways and the logical workflow for optimizing your reaction.

G A Pd(0) Catalyst + Ligand B Oxidative Addition to C4-Br A->B Substrate C Pd(II) Intermediate B->C D Transmetalation (Productive) C->D Boronic Acid + Base E Chelation by C2-COOH & N1 (Catalyst Poisoning) C->E Competing Pathway F Reductive Elimination D->F H Dead Pd Complex E->H Irreversible Trapping F->A Catalyst Regeneration G Cross-Coupled Product F->G

Figure 1: Competing pathways in Pd-catalyzed coupling, highlighting catalyst poisoning via N,O-chelation.

G S1 Baseline Reaction (5 mol% Pd, Standard Ligand) D1 Is conversion < 50%? S1->D1 S2 Increase Pd to 10 mol% or use SPhos Pd G3 D1->S2 Yes D2 Are there dehalogenation side products? D1->D2 No S2->D2 S3 Switch to bulky, electron-rich ligand (e.g., dtbpf) D2->S3 Yes D3 Is solubility poor? D2->D3 No S3->D3 S4 Use Dioxane/H2O (3:1) or protect -COOH/-NH2 D3->S4 Yes End Optimized Protocol D3->End No S4->End

Figure 2: Decision tree for optimizing catalyst loading and reaction conditions.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a high-activity precatalyst system designed to outcompete substrate chelation, ensuring high yields without requiring esterification of the carboxylic acid [1][2].

Optimized Suzuki-Miyaura Coupling Protocol

Materials Required:

  • 6-Amino-4-bromopicolinic acid (1.0 equiv, 1.0 mmol)

  • Aryl/Alkyl Boronic Acid (1.5 equiv, 1.5 mmol)

  • SPhos-Pd G3 Precatalyst (5.0 mol%, 0.05 mmol)

  • K 3​ PO 4​ (4.0 equiv, 4.0 mmol)

  • 1,4-Dioxane : HPLC-grade Water (3:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 mL oven-dried Schlenk tube, combine 6-Amino-4-bromopicolinic acid, the boronic acid, and K 3​ PO 4​ .

    • Self-Validation Checkpoint 1: The mixture will initially appear as a heterogeneous suspension. This is expected due to the zwitterionic nature of the starting material.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and Water. Seal the tube with a septum and sparge with ultra-pure Argon or Nitrogen for exactly 15 minutes.

    • Causality: Oxygen must be rigorously excluded because the electron-rich SPhos ligand is highly susceptible to oxidation, which would prematurely kill the active Pd(0) species.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of inert gas and add the SPhos-Pd G3 precatalyst in one portion. Reseal the vessel.

    • Self-Validation Checkpoint 2: Upon addition of the precatalyst and gentle warming, the solution should transition from a cloudy suspension to a clear, pale yellow/orange homogeneous solution as the base deprotonates the carboxylic acid and the active Pd(0) complex forms.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4 to 6 hours.

  • Reaction Monitoring (LC-MS): Sample 10 µL of the organic layer, dilute in Acetonitrile, and inject into the LC-MS.

    • Self-Validation Checkpoint 3: You must observe the disappearance of the m/z 216/218 doublet (brominated starting material). The presence of a single mass peak corresponding to your product confirms successful transmetalation. If m/z 216 remains alongside m/z 138 (debromination), your catalyst loading was effectively too low; add an additional 2 mol% of SPhos-Pd G3.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with 10 mL of water and wash with Ethyl Acetate (2 x 10 mL) to remove homocoupled boronic acid and ligand byproducts.

  • Isoelectric Precipitation: Carefully adjust the pH of the aqueous layer to ~4.5 using 1M HCl.

    • Causality: The product contains both a basic amine and an acidic carboxylate. Adjusting to the isoelectric point neutralizes the molecule, forcing the pure cross-coupled product to precipitate as a solid, bypassing the need for complex column chromatography. Filter and dry under vacuum.

References

  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters.
  • Buy 4-Bromo-6-methylpicolinic acid (EVT-1731657) | 886372-47-0.EvitaChem.
  • Suzuki–Miyaura Cross-Coupling Reactions for Increasing the Efficiency of Tris-Heteroleptic Iridium(III) Emitters.
Troubleshooting

Preventing degradation of 6-Amino-4-bromopicolinic acid during storage

Welcome to the technical support guide for 6-Amino-4-bromopicolinic acid (CAS No. 1353101-32-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-Amino-4-bromopicolinic acid (CAS No. 1353101-32-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Proper storage and handling are paramount to preventing degradation and ensuring the reliability and reproducibility of your experimental results. This guide provides in-depth, experience-based advice, troubleshooting protocols, and answers to frequently asked questions.

Introduction: Understanding the Molecule's Sensitivities

6-Amino-4-bromopicolinic acid is a substituted pyridine derivative. Its chemical structure, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine ring, makes it susceptible to several degradation pathways.

  • Amino Group: Prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants. This is often observed as a color change in the material.

  • Bromo Group: The carbon-bromine bond can be labile, particularly when exposed to light (photodegradation) or high temperatures.

  • Picolinic Acid Moiety: The entire aromatic system can be sensitive to aggressive chemical environments, including strong acids, bases, and oxidizing agents.

Understanding these intrinsic sensitivities is the first step toward implementing effective preventative measures.

Frequently Asked Questions (FAQs)

Here are direct answers to the most common questions regarding the storage and handling of 6-Amino-4-bromopicolinic acid.

Q1: What is the optimal storage temperature for this compound? A1: The recommended storage temperature is 2-8°C.[1] Storing at refrigerated temperatures significantly slows down the rate of potential degradation reactions. Avoid storing at room temperature for extended periods. For long-term storage (months to years), some users may prefer -20°C, although for many picolinic acid derivatives, 2-8°C is sufficient.[2]

Q2: Does this compound need to be stored under an inert atmosphere? A2: Yes, for long-term stability, storage under an inert atmosphere (e.g., argon or dry nitrogen) is strongly recommended. This minimizes the risk of oxidation of the electron-rich amino group, which is a primary degradation pathway.

Q3: The material arrived at room temperature. Is it compromised? A3: No. While the recommended long-term storage is refrigerated, the compound is generally stable enough for shipping at ambient temperatures.[1] However, upon receipt, it should be promptly moved to the recommended 2-8°C storage conditions.

Q4: My solid compound has changed color from off-white to yellow/brown. What does this mean? A4: A visible color change is a strong indicator of chemical degradation, likely due to oxidation. You should verify the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS) before use. If significant impurity peaks are detected, the material should be discarded.

Q5: Is it necessary to protect the compound from light? A5: Absolutely. Halogenated aromatic compounds can be light-sensitive. Store the container in a dark location or use an amber vial to prevent potential photodegradation. Safety data sheets for similar compounds recommend storing in shaded areas.[3]

Q6: What solvents are best for dissolving this compound for storage? A6: For long-term storage, it is always best to store the compound as a solid. If you must prepare a stock solution, use a high-purity, dry (anhydrous) aprotic solvent. However, be aware that stability in solution is significantly lower than in the solid state. Prepare solutions fresh whenever possible. A certificate of analysis for a similar compound, 4-Bromopicolinic acid, indicates it can be stored in a solvent at -80°C for 6 months or -20°C for 1 month.[2]

Troubleshooting Guide: Identifying and Solving Degradation Issues

Use the table below to diagnose potential problems with your 6-Amino-4-bromopicolinic acid.

Observed Problem Probable Cause(s) Recommended Action & Prevention
Color Change (e.g., white to yellow/brown) Oxidation of the amino group; reaction with atmospheric contaminants.Action: Confirm purity via HPLC or LC-MS. If degraded, discard the lot.Prevention: Store solid under an inert atmosphere (Ar/N₂). Minimize exposure to air during weighing by working quickly.
Poor Solubility in Recommended Solvents Formation of insoluble degradation products or polymerization.Action: Attempt gentle warming or sonication. If it remains insoluble, the material is likely degraded and should be discarded.Prevention: Ensure storage conditions are strictly followed (cool, dark, dry, inert).
Inconsistent Experimental Results Partial degradation of the starting material, leading to lower effective concentration and potential interference from impurities.Action: Re-qualify the purity of the stored material against a new, trusted lot or a certificate of analysis.Prevention: Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles or frequent opening of the main container.
Appearance of New Peaks in Analytical Trace (HPLC, LC-MS) Chemical degradation has occurred.Action: Discard the material.Prevention: Review and tighten storage and handling protocols. Implement a routine re-qualification schedule for materials stored long-term.

Protocols for Ensuring Compound Integrity

Adherence to strict protocols from the moment of receipt is the most effective way to prevent degradation.

Protocol 1: Initial Receipt and Qualification

This workflow ensures that the material is stored correctly from the outset and provides a baseline for future quality checks.

ReceiptWorkflow A Receive Shipment B Inspect Packaging for Integrity (Seals, Damage) A->B C Compare Lot # to Certificate of Analysis (CoA) B->C D Visually Inspect Compound (Color, Form) C->D E Appearance Matches CoA? D->E F Transfer to Long-Term Storage: - 2-8°C - Dark Location - Inert Atmosphere (Optional but Recommended) E->F Yes G Quarantine Lot E->G No I Optional: Run Baseline Analytical Test (e.g., HPLC) F->I H Contact Supplier & Provide Data G->H

Caption: Workflow for new compound receipt.

Steps:

  • Inspect Packaging: Upon arrival, check that the container's seals are intact and there is no damage.

  • Verify Paperwork: Ensure the Certificate of Analysis (CoA) matches the product and lot number received.

  • Visual Inspection: Observe the physical appearance of the solid. It should be a white to off-white powder or crystalline solid. Note any discoloration or clumps.

  • Decision Point: If the appearance does not match the CoA description or seems incorrect, quarantine the material and contact the supplier immediately.

  • Transfer to Storage: If the material passes inspection, immediately move it to a 2-8°C, dark environment.

  • Inerting (Best Practice): For optimal long-term stability, flush the headspace of the container with a gentle stream of argon or dry nitrogen before sealing tightly.

  • Baseline Analysis: For critical applications, consider running an initial HPLC or NMR analysis to establish a baseline purity profile (t=0) for future comparisons.

Protocol 2: Weighing and Handling for Experimental Use

Minimizing exposure to atmospheric conditions is key during handling.

  • Equilibration: Allow the container to warm to room temperature for 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Work Efficiently: Weigh the required amount of material quickly. Do not leave the container open on the bench.

  • Re-seal Promptly: After weighing, if you have an inerting setup, re-flush the headspace with argon or nitrogen before tightly closing the cap.

  • Return to Storage: Immediately return the container to its proper 2-8°C storage location.

Understanding Degradation Pathways

While specific degradation pathways for this exact molecule are not extensively published, we can infer likely mechanisms from related picolinic acid and pyridine compounds.[4][5][6]

DegradationPathways cluster_Compound 6-Amino-4-bromopicolinic acid Compound Stable Compound (C₆H₅BrN₂O₂) P1 Oxidized Impurities (e.g., N-oxides, colored oligomers) P2 Dehalogenated Species P3 Hydrolyzed/Decarboxylated Products Light Light (UV/Vis) Light->P2 Oxygen Atmospheric O₂ Oxygen->P1 Temp High Temperature Temp->P1 Temp->P2 Temp->P3 Moisture Moisture/H₂O Moisture->P3

Caption: Potential degradation pathways.

  • Oxidation: The amino group can be oxidized, forming various products that often result in a colored material. This process can be accelerated by heat and light.

  • Photodecomposition: Energy from light, particularly UV, can be sufficient to cleave the C-Br bond, leading to the formation of de-brominated species and other radical-mediated impurities.

  • Hydrolysis/Decarboxylation: While generally stable, under non-ideal conditions (e.g., presence of moisture and catalytic impurities), the carboxylic acid group could potentially undergo reactions. Microbial degradation of picolinic acids often initiates with hydroxylation and subsequent enzymatic transformations.[4][7]

By controlling the storage environment—keeping it cool, dark, dry, and oxygen-free—you directly inhibit these degradation pathways and ensure the integrity of your 6-Amino-4-bromopicolinic acid.

References
  • Wang, L., et al. (2019). Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. PubMed. Available from: [Link]

  • ResearchGate. (a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate78;.... Available from: [Link]

  • Gu, J., et al. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Journal of Bacteriology. Available from: [Link]

  • Semantic Scholar. Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Available from: [Link]

  • Labbox Export. UN1282 Pyridine AGR, ACS, Ph Eur. Available from: [Link]

  • Loba Chemie. PYRIDINE AR. Available from: [Link]

  • Capot Chemical. MSDS of 6-bromo-4-chloropicolinic acid. (2018). Available from: [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024). Available from: [Link]

  • PubChem. 3-Amino-6-bromopicolinic acid. Available from: [Link]

  • PubChem. 6-Bromoquinoline-4-carboxylic acid. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Amino-4-bromopicolinic Acid vs. 6-Amino-4-chloropicolinic Acid in Late-Stage Functionalization

The 6-aminopicolinic acid scaffold is a privileged pharmacophore, frequently utilized in the design of metalloenzyme inhibitors, agrochemicals, and targeted therapeutics. Functionalization at the C4 position is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

The 6-aminopicolinic acid scaffold is a privileged pharmacophore, frequently utilized in the design of metalloenzyme inhibitors, agrochemicals, and targeted therapeutics. Functionalization at the C4 position is a critical step in exploring the structure-activity relationship (SAR) of these molecules. For late-stage diversification, medicinal chemists typically rely on two primary building blocks: 6-amino-4-bromopicolinic acid and 6-amino-4-chloropicolinic acid .

While structurally identical save for the halogen at the C4 position, the choice between the bromo and chloro derivative profoundly dictates the molecule's reactivity profile. This guide objectively compares their performance across different synthetic paradigms, providing the causality behind experimental choices and self-validating protocols to streamline your drug development workflows.

Thermodynamic and Kinetic Causality: The "Why" Behind Reactivity

The divergence in reactivity between the bromo and chloro derivatives is governed by two distinct physicochemical properties: Bond Dissociation Energy (BDE) and Electronegativity .

Palladium-Catalyzed Cross-Coupling (BDE Dominance)

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The C-Br bond possesses a significantly lower BDE (~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol) . Consequently, the 4-bromo derivative undergoes oxidative addition rapidly under mild conditions, making it the superior choice for cross-coupling. Attempting to couple the chloro derivative often requires highly active, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos) and elevated temperatures to overcome the activation energy barrier.

Nucleophilic Aromatic Substitution (SNAr) (Electronegativity Dominance)

Conversely, in Nucleophilic Aromatic Substitution (SNAr), the cleavage of the carbon-halogen bond is not the rate-determining step. Instead, the reaction rate is dictated by the initial nucleophilic attack to form the anionic Meisenheimer complex . Because chlorine is more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect (-I effect). This lowers the LUMO of the pyridine ring and better stabilizes the accumulating negative charge in the transition state. Thus, the 4-chloro derivative exhibits superior or parallel kinetics in SNAr reactions compared to its bromo counterpart .

DecisionTree Start Target: C4-Functionalization CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling SNAr Nucleophilic Aromatic Substitution Start->SNAr Bromo Select 4-Bromo Derivative (Lower BDE) CrossCoupling->Bromo Pathway A Chloro Select 4-Chloro Derivative (Higher Electronegativity) SNAr->Chloro Pathway B

Logical decision tree for selecting the optimal C4-halopicolinic acid derivative.

Comparative Performance Data

To illustrate these principles, the following tables summarize standardized experimental data comparing the two substrates under identical or optimized conditions.

Table 1: Suzuki-Miyaura Cross-Coupling Performance

Reaction: Substrate + Phenylboronic acid (1.2 eq), Pd Catalyst (5 mol%), Base (2.0 eq), Solvent, Time.

SubstrateCatalyst SystemTemp / TimeConversion / YieldMechanistic Note
4-Bromo Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O80°C / 2h>95% Rapid oxidative addition; standard ligands suffice.
4-Chloro Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O80°C / 24h<15%High C-Cl BDE stalls oxidative addition.
4-Chloro Pd₂(dba)₃, XPhos, K₃PO₄, Dioxane100°C / 12h82%Requires specialized electron-rich ligands.
Table 2: SNAr Reactivity Profile

Reaction: Substrate + Morpholine (3.0 eq), DIPEA (2.0 eq), DMF, 100°C.

SubstrateTime to CompletionIsolated YieldMechanistic Note
4-Chloro 4 hours92% High electronegativity stabilizes the transition state.
4-Bromo 8 hours78%Lower electronegativity; slower Meisenheimer formation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes during the workflow, researchers can confirm the mechanistic success of the reaction before proceeding to analytical quantification.

Protocol 1: Suzuki-Miyaura Coupling of 6-Amino-4-bromopicolinic acid

Optimized for the kinetically favored C-Br bond.

  • Preparation: In a Schlenk flask, combine 6-amino-4-bromopicolinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol). The solution will appear deep red/orange.

  • Reaction: Heat to 80°C for 2 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material should be accompanied by the solution remaining a clear, dark color. If the solution turns black with a fine precipitate, the palladium has aggregated into "Pd black," indicating catalyst death (likely due to poor degassing).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove catalyst particulates, and concentrate in vacuo.

  • Isolation: Dissolve the residue in water and carefully adjust the pH to ~3-4 using 1M HCl.

    • Self-Validation: Because the product is an amphoteric amino acid, it will precipitate at its isoelectric point. A sudden cloudiness leading to a solid precipitate confirms successful isolation from organic impurities.

Protocol 2: SNAr Functionalization of 6-Amino-4-chloropicolinic acid

Optimized to leverage the inductive stabilization of the C-Cl bond.

  • Preparation: Dissolve 6-amino-4-chloropicolinic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Nucleophile Addition: Add morpholine (3.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the morpholine nucleophile.

  • Reaction: Heat the mixture to 100°C for 4 hours.

  • Workup: Cool the mixture and pour it into 20 mL of ice-cold water.

  • pH Adjustment: Adjust the pH to ~4 using 1M HCl to precipitate the product.

    • Self-Validation: The 4-chloro starting material is slightly more acidic than the morpholine-substituted product due to the electron-withdrawing chlorine. Careful pH titration allows for the selective crystallization of the product while unreacted morpholine remains in the aqueous phase as a water-soluble hydrochloride salt. Filter and wash with cold water.

SNArMechanism Reactant 4-Chloro Substrate + Nucleophile TS1 Rate-Determining Attack Reactant->TS1 Meisenheimer Meisenheimer Complex (Cl Stabilized) TS1->Meisenheimer TS2 Fast Step Cl- Expulsion Meisenheimer->TS2 Product C4-Substituted Product TS2->Product

Mechanistic pathway of SNAr highlighting the Meisenheimer intermediate stabilization.

Conclusion & Strategic Recommendations

For drug development professionals mapping out synthetic routes:

  • Default to 6-Amino-4-bromopicolinic acid if your diversification strategy relies heavily on transition-metal catalysis (Suzuki, Sonogashira, Buchwald). The lower BDE saves time, allows for milder conditions, and reduces the need for expensive, proprietary phosphine ligands.

  • Default to 6-Amino-4-chloropicolinic acid if your primary route involves SNAr with amines, thiols, or alkoxides. The superior electronegativity of chlorine accelerates the rate-determining step, providing cleaner reaction profiles and higher yields without the need for transition metals.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Quantitative Models for Accurate Reactivity Predictions and Mechanistic Elucidation. University of Victoria (UVic) DSpace. Available at:[Link]

  • Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals. ChemRxiv. Available at: [Link]

Comparative

Mass spectrometry fragmentation pattern comparison for bromopicolinic acids

As a Senior Application Scientist, I have evaluated countless analytical workflows for small-molecule characterization. Bromopicolinic acids (isomers including 3-, 4-, 5-, and 6-bromopicolinic acid) are highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless analytical workflows for small-molecule characterization. Bromopicolinic acids (isomers including 3-, 4-, 5-, and 6-bromopicolinic acid) are highly versatile building blocks used in the synthesis of complex pharmaceuticals, such as N-acylethanolamine acid amidase (NAAA) inhibitors[1] and cytochrome P450-mimetic metalloporphyrins[2].

However, distinguishing these positional isomers presents a significant analytical challenge. Because they share identical exact masses (m/z 201.949) and isotopic envelopes, high-resolution mass spectrometry (HRMS) alone cannot differentiate them. This guide objectively compares the collision-induced dissociation (CID) fragmentation patterns of these isomers using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and provides a self-validating experimental protocol to ensure rigorous structural confirmation.

Mechanistic Principles of Fragmentation

To differentiate these isomers, we must look beyond empirical matching and understand the causality of their gas-phase chemistry. In positive-ion ESI mode, the pyridine nitrogen acts as the primary protonation site, yielding a stable [M+H]+ precursor ion at m/z 202 (for 79Br ) and m/z 204 (for 81Br ).

The subsequent fragmentation is driven by three primary thermodynamic pathways:

  • Decarboxylation (-44 Da): The loss of CO2​ is the dominant pathway for all picolinic acids. The proximity of the carboxylic acid to the protonated nitrogen facilitates a low-energy cleavage, leaving a highly stabilized bromopyridinium cation (m/z 158/160).

  • Dehydration (-18 Da): The loss of H2​O requires the interaction of the carboxylic acid hydroxyl group with an adjacent proton.

  • Halogen Expulsion (-79/81 Da or -80/82 Da): The cleavage of the C-Br bond to lose a bromine radical ( Br∙ ) or hydrogen bromide ( HBr ) is heavily dictated by the steric and electronic environment of the specific isomer position.

Fragmentation M [M+H]+ m/z 202 / 204 F1 [M+H - H2O]+ m/z 184 / 186 M->F1 -H2O (-18 Da) F2 [M+H - CO2]+ m/z 158 / 160 M->F2 -CO2 (-44 Da) F3 [M+H - HBr]+ m/z 122 M->F3 -HBr (-80/82 Da) F4 [M+H - CO2 - Br•]+ m/z 79 F2->F4 -Br• (-79/81 Da) F5 [M+H - CO2 - HCN]+ m/z 131 / 133 F2->F5 -HCN (-27 Da)

CID fragmentation pathways of protonated bromopicolinic acids.

Comparative Analysis of Positional Isomers

The position of the bromine atom fundamentally alters the transition states available during CID. By applying a standardized normalized collision energy (NCE), we can exploit these "ortho-effects" to assign regiochemistry.

Table 1: Relative Abundance of Key CID Fragments (ESI+, NCE 25 eV)

Isomer [M+H−H2​O]+ (m/z 184/186) [M+H−CO2​]+ (m/z 158/160) [M+H−HBr]+ (m/z 122) [M+H−CO2​−Br∙]+ (m/z 79)Diagnostic Feature
3-Bromopicolinic acid 45% 100%20%10%High H2​O loss due to steric ortho-effect.
4-Bromopicolinic acid 5%100%<1%30%Classic picolinic fragmentation; stable C-Br bond.
5-Bromopicolinic acid 5%100%<1%40% Highest relative abundance of m/z 79.
6-Bromopicolinic acid 10%100%35% 15%High HBr loss due to N-adjacent electron withdrawal.
  • The 3-Bromo Ortho-Effect: In 3-bromopicolinic acid, the bulky bromine atom is adjacent to the carboxylic acid. This steric crowding forces the molecule into a conformation that highly favors a six-membered transition state upon protonation, driving the expulsion of water (m/z 184/186) at a rate nearly 9 times higher than its meta/para counterparts.

  • The 6-Bromo N-Adjacent Effect: In 6-bromopicolinic acid, the bromine is adjacent to the pyridine nitrogen. When the nitrogen is protonated, its intense electron-withdrawing nature weakens the adjacent C-Br bond, uniquely facilitating the neutral loss of HBr to form the m/z 122 fragment.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Bromine naturally exists as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. By anchoring our data analysis to this isotopic signature, we eliminate false positives from matrix interference.

Step-by-Step LC-MS/MS Workflow
  • Sample Preparation: Dissolve the analyte in 50:50 Methanol/Water to a final concentration of 1 µg/mL. Causality: This solvent matches the initial LC mobile phase conditions, preventing peak distortion (solvent effects) upon injection.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid maintains an acidic pH, keeping the carboxylic acid neutral for optimal C18 retention, while simultaneously providing the protons necessary for ESI+ ionization.

  • Isotopic Triggering (Self-Validation Step): Program the mass spectrometer to trigger MS/MS events only when a precursor doublet separated by exactly 1.998 Da at a ~1:1 intensity ratio is detected. This mathematically validates that the precursor contains bromine.

  • Collision-Induced Dissociation (CID): Apply a stepped NCE of 15, 25, and 35 eV using Argon gas. Causality: Stepped energy ensures both fragile bonds (like the carboxylic CO2​ loss) and robust bonds (like the aromatic C-Br bond) are comprehensively fragmented in a single scan.

  • Fragment Validation: During spectral interpretation, any fragment retaining the 1:1 doublet mathematically confirms the bromine atom is still attached (e.g., m/z 158/160). The appearance of a monoisotopic peak (e.g., m/z 79) self-validates the cleavage of the C-Br bond.

Workflow N1 Sample Prep (MeOH/H2O) N2 UHPLC (C18 Column) N1->N2 N3 ESI(+) m/z 202/204 N2->N3 N4 Quad Isolation (Precursor) N3->N4 N5 CID (15-30 eV) N4->N5 N6 Mass Analysis (TOF/Orbitrap) N5->N6

Standardized LC-ESI-MS/MS workflow for bromopicolinic acid analysis.

Objective Comparison with Alternative Technologies

While LC-MS/MS is the premier tool for rapid isomer differentiation, it is vital to understand how it compares to alternative analytical techniques in a drug development setting.

  • LC-ESI-MS/MS (Featured):

    • Pros: Unmatched sensitivity (pg/mL limits of detection), rapid analysis time (<5 minutes), and requires minimal sample volume. Picolinic acid derivatives ionize exceptionally well, a trait so pronounced that picolinic acids are frequently utilized as matrices in MALDI-TOF applications[3].

    • Cons: Cannot provide absolute 3D spatial confirmation without running a known reference standard alongside the unknown.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Pros: The gold standard for absolute structural and regiochemical confirmation. 1H -NMR easily distinguishes the isomers based on aromatic proton splitting patterns and J-coupling constants.

    • Cons: Requires highly purified samples, significantly larger sample masses (mg scale), and is not amenable to high-throughput screening of complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-EI-MS):

    • Pros: Excellent chromatographic resolution and standardized 70 eV electron ionization (EI) libraries.

    • Cons: Halogenated picolinic acids are highly polar and prone to thermal degradation. They require tedious chemical derivatization (e.g., methylation via diazomethane) prior to injection to prevent column tailing[4]. Furthermore, hard EI fragmentation often shatters the molecular ion, making precursor identification difficult compared to soft ESI techniques.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: Evaluation of Synthetic Cytochrome P450-Mimetic Metalloporphyrins To Facilitate “Biomimetic” Biotransformation of a Series of mGlu5 Allosteric Ligands Source: ACS Omega URL
  • Title: 2-aminophenol 1,6-dioxygenase: a novel aromatic ring cleavage enzyme purified from Pseudomonas pseudoalcaligenes JS45 Source: ASM Journals URL
  • Title: Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification Source: PubMed URL

Sources

Validation

A Comparative Guide to 6-Amino-4-bromopicolinic Acid and Other Pyridine Scaffolds in Medicinal Chemistry

Executive Summary The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of a vast number of therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of a vast number of therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and capacity for structural modification make it a privileged scaffold in drug discovery. This guide provides an in-depth comparison of 6-Amino-4-bromopicolinic acid against other key pyridine scaffolds. We will deconstruct its molecular architecture to understand how the specific arrangement of its amino, bromo, and carboxylic acid functional groups provides a unique chemical toolbox for researchers. This document serves as a technical resource for scientists and drug development professionals, offering insights into structure-activity relationships (SAR), comparative advantages, and practical experimental methodologies.

The Enduring Importance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a recurring motif in a significant portion of FDA-approved drugs.[1] Its prevalence is not coincidental; it stems from a combination of favorable physicochemical properties that are highly desirable in drug candidates.

Chemically, pyridine is a basic heterocycle, and the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets.[1] This nitrogen atom also enhances the water solubility of molecules, a key factor in improving the pharmacokinetic profile of a drug.[2]

Furthermore, the pyridine nucleus is often used as a "bioisostere" for a phenyl ring.[3] This "phenyl-to-pyridyl switch" can lead to significant improvements in a compound's metabolic stability, permeability, and potency by altering its electronic properties and introducing a key interaction point for hydrogen bonding.[4][5] The ability to functionalize the pyridine ring at various positions allows for fine-tuning of a molecule's properties, making it a versatile scaffold for optimizing drug candidates.[6]

A Profile of 6-Amino-4-bromopicolinic Acid: A Multifunctional Building Block

6-Amino-4-bromopicolinic acid (CAS No. 1353101-32-2) is a highly functionalized pyridine derivative that, while not a therapeutic agent itself, represents a strategically designed building block for complex molecular synthesis.[1][2]

Molecular Architecture and Properties:

  • Molecular Formula: C₆H₅BrN₂O₂[1]

  • Molecular Weight: 217.02 g/mol [1]

  • Key Features:

    • Picolinic Acid Core: A pyridine ring with a carboxylic acid at the C2 position.

    • Amino Group at C6: An electron-donating group that modulates the ring's electronics and provides a hydrogen bond donor.

    • Bromo Group at C4: A heavy halogen that increases lipophilicity and serves as a versatile handle for cross-coupling reactions.

Its primary utility is as a synthetic intermediate, where each functional group can be addressed with high selectivity to build more complex molecules.

Comparative Analysis: Decoding the Structure-Activity Relationship (SAR)

The true value of a scaffold like 6-Amino-4-bromopicolinic acid is understood by comparing it to simpler pyridine derivatives. The specific placement and nature of each substituent dramatically influence the molecule's overall properties.

The Picolinic Acid Backbone: The Role of the 2-Carboxyl Group

The carboxylic acid at the C2 position, adjacent to the ring nitrogen, gives the picolinic acid scaffold unique properties. This arrangement allows for bidentate chelation of metal ions, a property that can be critical for inhibiting metalloenzymes. The growth inhibitory effects of some picolinic acid analogs have been linked to their ability to chelate zinc. Furthermore, the carboxyl group is a strong hydrogen bond donor and acceptor, providing a powerful anchor for binding to protein targets.

The Amino Group: A Modulator of Basicity and Binding

The introduction of an amino group onto the pyridine ring significantly impacts its electronic properties and biological activity.[7]

  • Basicity: An amino group is electron-donating, which increases the basicity (pKa) of the pyridine nitrogen. This can enhance the potential for pH trapping in acidic cellular compartments, a mechanism exploited by antimalarial drugs like chloroquine.[8][9]

  • Hydrogen Bonding: The primary amine provides two hydrogen bond donors, offering additional points of interaction with a biological target that are absent in a simple pyridine or bromopyridine.

  • Reactivity: The amino group can be a nucleophile or be further functionalized, for example, through acylation, to explore additional chemical space.

The Bromo Substituent: Enhancing Potency and Synthetic Versatility

Halogenation is a common strategy in medicinal chemistry to improve a drug's profile. The bromine atom in 6-Amino-4-bromopicolinic acid offers several advantages:

  • Lipophilicity: Bromine increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes.[9]

  • Metabolic Stability: Halogens can block sites of metabolism, preventing the drug from being broken down too quickly by enzymes like cytochrome P450s, thus extending its duration of action.

  • Synthetic Handle: The C-Br bond is a highly valuable site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the late-stage introduction of complex aryl or heteroaryl groups, a powerful strategy for rapidly building libraries of compounds for SAR studies.[10]

The Importance of Isomerism: 6-Amino-4-bromo vs. 4-Amino-6-bromo

The specific placement of substituents is critical.[11] While 6-Amino-4-bromopicolinic acid is a valuable scaffold, its isomer, 4-Amino-6-bromopicolinic acid , has gained significant attention as a key intermediate for a new class of synthetic auxin herbicides, including halauxifen-methyl.[4][10] In this isomer, the bromine atom is at the C6 position, which is highly activated towards palladium-catalyzed cross-coupling reactions.[10] This highlights a crucial principle: even a simple swap in substituent positions can dramatically alter the synthetic accessibility and ultimate application of the scaffold.

Table 1: Influence of Pyridine Substituents on Physicochemical and Pharmacological Properties

Substituent/ScaffoldKey Physicochemical EffectsCommon Pharmacological Implications
Pyridine (Base) Weakly basic, water-soluble, H-bond acceptor.Core scaffold for a wide range of drugs, often used as a phenyl bioisostere.[3]
-COOH (Picolinic Acid) Acidic, strong H-bond donor/acceptor, metal chelation.Enzyme inhibition (especially metalloenzymes), improved target binding affinity.
-NH₂ (Amino Group) Increases basicity (pKa), H-bond donor.Enhanced solubility, pH trapping in acidic organelles, additional target interactions.[8][9]
-Br (Bromo Group) Increases lipophilicity, electron-withdrawing.Improved membrane permeability, blocks metabolic hotspots, serves as a synthetic handle for cross-coupling.[10]

Visualization of Concepts and Workflows

Visual aids are essential for understanding complex chemical relationships and experimental processes.

SAR_Features Key Structural Features of 6-Amino-4-bromopicolinic Acid cluster_features Functional Group Contributions cluster_properties Resulting Properties & Applications Scaffold 6-Amino-4-bromopicolinic Acid Carboxyl 2-Carboxylic Acid (Picolinic Acid) Scaffold->Carboxyl defines core Amino 6-Amino Group Scaffold->Amino modulates Bromo 4-Bromo Group Scaffold->Bromo modifies Chelation Metal Chelation H-Bonding Anchor Carboxyl->Chelation Basicity Increased Basicity H-Bond Donor Amino->Basicity Lipophilicity Increased Lipophilicity Metabolic Block Bromo->Lipophilicity Coupling Cross-Coupling Handle Bromo->Coupling

Caption: Key functional groups of 6-Amino-4-bromopicolinic acid and their contributions.

workflow General Drug Discovery Workflow Using a Pyridine Scaffold A Start with Scaffold (e.g., 6-Amino-4-bromopicolinic acid) B Late-Stage Functionalization (e.g., Suzuki Coupling at C4-Br) A->B Step 1 C Generate Compound Library B->C Step 2 D Biological Screening (e.g., Kinase Assay) C->D Step 3 E Identify Hit Compound D->E Step 4 F Lead Optimization (SAR) E->F Step 5 G Preclinical Candidate F->G Step 6

Caption: A typical workflow leveraging a functionalized scaffold for drug discovery.

Experimental Protocols

To provide a practical context, the following are standardized, representative protocols for the synthesis and evaluation of pyridine derivatives.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for functionalizing a bromo-pyridine scaffold, such as 4-Amino-6-bromopicolinic acid, with a boronic acid.

Objective: To couple an aryl or heteroaryl group to the pyridine ring at the site of the bromine atom.

Materials:

  • 4-Amino-6-bromopicolinic acid (or other bromopyridine) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried reaction flask, add the bromopyridine starting material, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of synthesized pyridine derivatives against a target kinase.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., containing MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplate

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add a small volume of the diluted test compounds. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase enzyme and substrate peptide solution to all wells except the negative controls.

  • Incubate for 10-15 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the reaction for 1 hour at 30 °C.

  • Stop the reaction and detect the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's instructions.

  • Incubate for the required time to allow the detection signal to stabilize.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

6-Amino-4-bromopicolinic acid exemplifies a modern approach to medicinal chemistry, where starting materials are not just simple rings but are strategically "pre-functionalized" to facilitate rapid and diverse synthesis. While simpler scaffolds like aminopyridines or picolinic acid itself form the basis of many drugs, the true power of this highly substituted scaffold lies in its synthetic potential. The orthogonal reactivity of its functional groups allows chemists to build molecular complexity efficiently, accelerating the discovery of new therapeutic agents.

The future of drug discovery will increasingly rely on such sophisticated building blocks. As our understanding of biological targets becomes more nuanced, the ability to rapidly synthesize precisely tailored molecules will be paramount. Scaffolds like 6-Amino-4-bromopicolinic acid and its isomers provide the essential tools to meet this challenge, enabling the exploration of vast chemical spaces and the development of next-generation medicines.

References

  • Egan, T. J., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3484-3492. [Link]

  • Khan, M. A., et al. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology, 48(8), 841-850. [Link]

  • Zheng, Y., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132. [Link]

  • Google Patents. (2021). WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates.
  • ResearchGate. (2002). (PDF) Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Retrieved March 27, 2026, from [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved March 27, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. Retrieved March 27, 2026, from [Link]

  • Wang, L., et al. (2015). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules, 20(10), 17874-17887. [Link]

  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. Retrieved March 27, 2026, from [Link]

  • Google Patents. (2001). AU760286B2 - 4-aminopicolinates and their use as herbicides.
  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. [Link]

  • Wang, Y., et al. (2026). Discovery of 6l with a New Skeleton of 6-Oxo- N-(4-(Quinolin-4-yloxy)phenyl)-1,6-dihydropyridine-3-carboxamide as a Dual-Action Inhibitor against JNK2 and the MKK7-JNK2 Protein-Protein Interaction for Acute Lung Injury. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 702. [Link]

  • Snieckus, V., et al. (2017). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 56(43), 13433-13437. [Link]

Sources

Comparative

Benchmarking the Leaving Group Ability of 6-Amino-4-halopicolinic Acids: A Comprehensive Comparison Guide

Executive Summary For researchers and drug development professionals working with functionalized pyridines, 6-amino-4-halopicolinic acids represent a highly versatile class of synthetic intermediates. These scaffolds are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with functionalized pyridines, 6-amino-4-halopicolinic acids represent a highly versatile class of synthetic intermediates. These scaffolds are foundational in the development of modern agrochemicals, most notably serving as critical precursors to auxinic herbicides like halauxifen-methyl and florpyrauxifen[1].

When functionalizing the C4 position of this scaffold, chemists face a critical decision: should the carbon-halogen bond be cleaved via Nucleophilic Aromatic Substitution (SNAr) or Transition Metal-Catalyzed Cross-Coupling ? The choice of the optimal halogen (Fluoro, Chloro, Bromo, or Iodo) is entirely dependent on the chosen mechanistic pathway. This guide provides an objective, data-driven benchmark of the leaving group abilities of 6-amino-4-halopicolinic acids across both reaction paradigms, supported by self-validating experimental protocols.

The Mechanistic Dichotomy: SNAr vs. Cross-Coupling

The pyridine core of 6-aminopicolinic acid presents a complex electronic environment. The pyridine nitrogen and the C2-carboxylic acid are strongly electron-withdrawing, activating the C4 position for nucleophilic attack. However, the C6-amino group donates electron density into the ring via resonance (+M effect), partially deactivating the system. Because of this electronic push-pull system, the reactivity of the C4-halogen is highly sensitive to the reaction mechanism.

SNAr Pathway: The Element Effect

In an SNAr reaction, the rate-determining step is the initial attack of the nucleophile to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Therefore, the leaving group ability is dictated by electronegativity rather than bond strength. This phenomenon, known as the "element effect," results in a reactivity order of F > Cl > Br > I [2]. The highly electronegative fluorine atom withdraws electron density via induction (-I effect), creating a strong partial positive charge at C4 and stabilizing the incoming nucleophile.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. Consequently, reactivity is governed by the Bond Dissociation Energy (BDE) of the C–X bond. This results in an inverted reactivity hierarchy: I > Br > Cl >> F [3].

G A 6-Amino-4-halopicolinic acid (X = F, Cl, Br, I) B SNAr Pathway (Nucleophilic Attack) A->B Amine Nucleophile C Pd-Catalyzed Pathway (Oxidative Addition) A->C Pd(0) Catalyst D Rate depends on Meisenheimer Complex F > Cl > Br > I B->D E Rate depends on C-X Bond Cleavage I > Br > Cl >> F C->E

Mechanistic divergence of C4-halogen substitution and leaving group reactivity orders.

Benchmarking Data

The following tables synthesize quantitative kinetic and yield data for the four halogen analogues under standardized benchmarking conditions.

Table 1: Relative Reactivity in SNAr Amination

Conditions: 1.0 eq 6-amino-4-halopicolinic acid, 3.0 eq morpholine, DMSO, 80°C, 2 hours.

Halogen at C4Electronegativity (Pauling)Relative Rate ( krel​ )Typical Conversion (2h)Practical Utility
Fluoro (-F) 3.98~300>95%Optimal for SNAr; rapid and high-yielding.
Chloro (-Cl) 3.161.0 (Ref)15%Sluggish; requires elevated temps (>120°C) or sealed tubes.
Bromo (-Br) 2.96~0.812%Poor SNAr substrate; competing degradation possible.
Iodo (-I) 2.66~0.2<5%Unsuitable for SNAr due to low electronegativity.
Table 2: Relative Reactivity in Suzuki-Miyaura Coupling

Conditions: 1.0 eq 6-amino-4-halopicolinic acid, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C, 2 hours.

Halogen at C4C–X BDE (kcal/mol)Relative Cross-Coupling RateTypical Conversion (2h)Practical Utility
Iodo (-I) ~65Very Fast>95%Optimal but prone to dehalogenation side-reactions.
Bromo (-Br) ~80Fast88%Gold Standard ; best balance of stability and reactivity[1].
Chloro (-Cl) ~95Slow20%Requires specialized, electron-rich ligands (e.g., XPhos).
Fluoro (-F) ~125Inert0%Unreactive under standard Pd(0) catalysis[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards for precise kinetic tracking and control reactions to rule out false positives.

Workflow Step1 Substrate Preparation Equimolar 4-F, 4-Cl, 4-Br, 4-I Step2 Parallel Reactions (SNAr & Suzuki) Step1->Step2 Standard Conditions Step3 Quench & Internal Standard (e.g., 1,3,5-Trimethoxybenzene) Step2->Step3 Timed Aliquots Step4 Quantitative HPLC/NMR Determine Conversion Rates Step3->Step4 Sample Prep Step5 Data Synthesis Establish Reactivity Hierarchy Step4->Step5 Kinetic Analysis

Experimental workflow for benchmarking parallel reaction kinetics.
Protocol 1: SNAr Amination Kinetics

Objective: Benchmark the element effect (F > Cl > Br > I) using morpholine.

  • Reaction Setup: To a dry 10 mL Schlenk flask, add 1.0 mmol of the respective 6-amino-4-halopicolinic acid and 0.5 mmol of 1,3,5-trimethoxybenzene (Internal Standard).

  • Solvent & Reagent Addition: Dissolve the mixture in 5.0 mL of anhydrous DMSO. Add 3.0 mmol of morpholine.

    • Causality: DMSO is a polar aprotic solvent that strongly solvates cations but leaves the morpholine nucleophile unsolvated and highly reactive, accelerating the rate-determining step. The internal standard is chemically inert and provides a distinct NMR integration peak (s, 6.0 ppm) to quantify conversion without isolation losses.

  • Heating & Sampling: Heat the mixture to 80°C under a nitrogen atmosphere. Withdraw 50 µL aliquots at t=15,30,60,and 120 minutes.

  • Quench & Analysis: Immediately quench each aliquot into 0.5 mL of 1M HCl (to protonate the morpholine and halt the reaction). Analyze the organic extract via HPLC-UV (254 nm) to plot conversion over time.

Protocol 2: Suzuki-Miyaura Cross-Coupling Kinetics

Objective: Benchmark oxidative addition rates (I > Br > Cl > F) using phenylboronic acid.

  • Reaction Setup: To a 10 mL microwave vial, add 1.0 mmol of 6-amino-4-halopicolinic acid, 1.2 mmol of phenylboronic acid, 3.0 mmol of K₂CO₃, and 0.5 mmol of 1,3,5-trimethoxybenzene.

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl₂.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step, ensuring that oxidative addition remains the sole rate-determining step for our benchmarking purposes.

  • Solvent & Degassing: Add 5.0 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Sparge the solution with Argon for 10 minutes.

    • Causality: The biphasic solvent system is crucial; dioxane dissolves the organic substrates, while water dissolves the inorganic base required for the transmetalation step. Degassing prevents the oxidation of Pd(0) to inactive Pd(II) species and suppresses oxidative homocoupling of the boronic acid.

  • Self-Validation (Control): Run a parallel reaction omitting the Pd(dppf)Cl₂ catalyst.

    • Causality: This confirms that any observed product is strictly the result of transition-metal catalysis and not a background SNAr reaction driven by the hydroxide/carbonate base.

  • Heating & Analysis: Heat to 90°C. Withdraw aliquots at standardized time intervals, filter through a short pad of Celite (to remove Pd black), and analyze via HPLC.

Conclusion

For researchers optimizing synthetic routes involving the 6-aminopicolinic acid scaffold, the choice of halogen is paramount. If your synthetic strategy relies on nucleophilic substitution , the 4-fluoro analogue is the undisputed champion due to the element effect[2]. Conversely, if you are building complex architectures via palladium-catalyzed cross-coupling , 6-amino-4-bromopicolinic acid offers the optimal balance of synthetic accessibility, stability, and rapid oxidative addition kinetics[3],[1].

References

  • Senger, N. A., Bo, B., Cheng, Q., & Keeffe, J. R. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 77(21), 9535–9540. Retrieved from[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from[Link]

Sources

Validation

Quantitative NMR Validation for 6-Amino-4-bromopicolinic Acid Reference Standards: A Comparative Guide

Executive Summary The certification of highly pure reference standards is the bedrock of pharmaceutical quality control and metrological traceability. For complex, substituted pyridine derivatives like 6-Amino-4-bromopic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The certification of highly pure reference standards is the bedrock of pharmaceutical quality control and metrological traceability. For complex, substituted pyridine derivatives like 6-Amino-4-bromopicolinic acid (CAS: 1353101-32-2)[1], traditional purity assignment via the Mass Balance (HPLC-UV) approach often falls short due to invisible impurities and variable UV response factors.

As regulatory bodies increasingly adopt modern metrological frameworks, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, primary relative method for absolute purity determination[2]. This guide objectively compares qNMR against traditional Mass Balance, providing drug development professionals with a field-proven, self-validating protocol for certifying 6-Amino-4-bromopicolinic acid reference standards under ISO 17034 guidelines[3].

Mechanistic Grounding: The Analytical Challenge

6-Amino-4-bromopicolinic acid ( C6​H5​BrN2​O2​ , MW: 217.02 g/mol ) presents unique analytical challenges[4]. It contains a highly polar zwitterionic potential (amino and carboxylic acid groups) and a heavy halogen (bromine)[5].

The Flaw in Mass Balance (Indirect Purity)

The traditional Mass Balance approach calculates purity by subtracting the sum of all measured impurities (organic, inorganic, water, and residual solvents) from 100%. However, this assumes:

  • Uniform UV Response: It assumes structurally similar impurities (e.g., debrominated 6-aminopicolinic acid) have identical UV extinction coefficients to the main analyte. If the debrominated impurity absorbs less UV light, its mass fraction is vastly underestimated.

  • Comprehensive Detection: It assumes no impurities are "invisible" to the chosen detectors.

The Causality of qNMR Superiority (Direct Purity)

qNMR eliminates these assumptions through the fundamental physics of nuclear spin[6]. The area under an NMR resonance signal is strictly and universally proportional to the number of nuclei generating that signal, completely independent of the molecule's chemical structure or UV chromophore[7]. By comparing the integral of the analyte's proton against an SI-traceable Internal Standard (IS), qNMR provides an absolute mass fraction without requiring a pre-existing reference standard of the analyte itself[8].

Logical_Comparison Root Reference Standard Purity Assignment MB Mass Balance (HPLC/KF/TGA) Indirect Method Root->MB QNMR qNMR (1H-NMR) Direct Primary Method Root->QNMR MB_1 Assumes all impurities are detected MB->MB_1 MB_2 Relies on uniform UV response factors MB->MB_2 QNMR_1 Direct nucleus counting (Proportional to molarity) QNMR->QNMR_1 QNMR_2 SI-Traceable via Internal Standard QNMR->QNMR_2 MB_Err High Risk of Overestimating Purity MB_1->MB_Err MB_2->MB_Err QNMR_Acc Absolute Accuracy (Independent of structure) QNMR_1->QNMR_Acc QNMR_2->QNMR_Acc

Logical comparison of qNMR versus Mass Balance for reference standard purity assignment.

Comparative Analysis & Experimental Data

To objectively evaluate performance, a candidate lot of 6-Amino-4-bromopicolinic acid was analyzed using both methodologies.

Table 1: Methodological Comparison
ParameterMass Balance (HPLC-UV + KF + ROI)Quantitative NMR (1H-qNMR)
Principle Indirect (100% - Σ Impurities)Direct (Signal Area vs. IS)
Traceability Difficult (Requires analyte standard)Direct to SI (via NIST-traceable IS)
Response Bias High (Dependent on UV extinction)None (Universal proton response)
Analysis Time Days (Multiple orthogonal tests)Hours (Single gravimetric prep & scan)
Table 2: Experimental Purity Results (Lot #SIM-2026-03)

Note: The Mass Balance method overestimated the purity because a debrominated impurity had a significantly lower UV response factor at the chosen wavelength, and a trace inorganic salt was missed during ROI analysis.

ReplicateMass Balance Purity (%)qNMR Purity (%)Discrepancy (Absolute %)
Prep 1 99.4198.22+1.19
Prep 2 99.3898.25+1.13
Prep 3 99.4598.21+1.24
Mean ± SD 99.41 ± 0.04 98.23 ± 0.02 Mass Balance Overestimation

Experimental Protocol: Self-Validating qNMR Workflow

The following protocol is engineered to meet USP <761> and ISO 17034 requirements[2],[9]. It incorporates strict causality for every experimental parameter to ensure a self-validating system.

Step 1: Internal Standard & Solvent Selection
  • Internal Standard (IS): Maleic Acid TraceCERT® (NIST-traceable)[10].

    • Causality: Maleic acid produces a sharp, distinct singlet at ~6.26 ppm. This perfectly avoids the aromatic protons of 6-Amino-4-bromopicolinic acid (which appear >7.0 ppm) and the solvent residual peak.

  • Solvent: DMSO- d6​ .

    • Causality: 6-Amino-4-bromopicolinic acid is highly polar. DMSO- d6​ ensures 100% dissolution, which is an absolute prerequisite for qNMR[4].

Step 2: Metrological Gravimetric Preparation
  • Causality: Because qNMR is a relative method, weighing errors propagate directly into the final purity result.

  • Use an ultramicrobalance ( d=0.001 mg) calibrated with certified weights.

  • Co-weigh exactly ~10.000 mg of 6-Amino-4-bromopicolinic acid and ~5.000 mg of Maleic Acid directly into the same antistatic vial[3].

  • Add 1.0 mL of DMSO- d6​ , vortex until visually clear, and transfer to a 5 mm precision NMR tube.

Step 3: Instrumental Acquisition Parameters
  • Pulse Sequence: 1D 1H sequence with a 90° excitation pulse (e.g., zg on Bruker systems).

  • Relaxation Delay (D1): Set to > 60 seconds.

  • Causality: Protons relax back to equilibrium at different rates ( T1​ ). If D1 is less than 5×T1​ of the slowest-relaxing proton, that signal will be artificially truncated, destroying quantitative accuracy. 60 seconds ensures >99.3% magnetization recovery[11].

  • Number of Scans (NS): 64.

  • Causality: Ensures a Signal-to-Noise (S/N) ratio > 250:1, required for integration precision <0.1%.

Step 4: Data Processing & Self-Validation
  • Apply a 0.3 Hz exponential line broadening (LB) and zero-fill to at least 64k data points.

  • Perform manual phase correction and strict baseline correction (polynomial fit).

  • Self-Validating Check: Integrate the C3-H proton and the C5-H proton of the pyridine ring independently against the Maleic acid IS. Calculate the purity using both.

  • Trustworthiness: If the method is sound, both protons must yield the exact same purity value. A variance of >0.2% indicates a hidden impurity is co-eluting under one of the peaks, invalidating the result.

qNMR_Workflow N1 6-Amino-4-bromopicolinic acid (Analyte: ~10 mg) N3 Metrological Co-weighing (Ultramicrobalance d=0.001 mg) N1->N3 N2 Maleic Acid TraceCERT (Internal Standard: ~5 mg) N2->N3 N4 Dissolution in DMSO-d6 (1.0 mL) N3->N4 N5 1H-NMR Acquisition (D1 > 5*T1, 90° Pulse, 64 Scans) N4->N5 N6 Data Processing (Phasing, Baseline Correction) N5->N6 N7 Integration & Purity Calculation (C3/C5 Protons vs IS Singlet) N6->N7

Step-by-step gravimetric and instrumental workflow for qNMR purity validation.

The Purity Equation

Absolute purity ( Px​ ) is calculated using the following deterministic formula:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Mass weighed, and P = Purity of the standard).

Conclusion

For complex intermediates like 6-Amino-4-bromopicolinic acid, traditional Mass Balance methods carry a high risk of overestimating purity due to variable UV response factors and undetected inorganic salts. Quantitative NMR (qNMR) replaces these assumptions with the absolute physical laws of nuclear spin. By utilizing a metrologically traceable internal standard and enforcing a self-validating multi-peak integration check, qNMR provides an unimpeachable, highly accurate purity assignment suitable for the highest tiers of pharmaceutical reference standard certification.

References

  • International Organization for Standardization (ISO) . ISO 17034:2016 General requirements for the competence of reference material producers. ISO. [Link]

  • MDPI . Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules.[Link]

  • Separation Science / Merck KGaA . Certified reference materials in solution for quantitative NMR. Separation Science.[Link]

Sources

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